Amino-PEG10-CH2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO12/c1-26(2,3)39-25(28)24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-27/h4-24,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHEWGSEHOABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amino-PEG10-CH2-Boc: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Amino-PEG10-CH2-Boc is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal functional group, offers a versatile platform for covalently linking molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, systematically named tert-butyl (1-(amino)-3,6,9,12,15,18,21,24,27,30-decaoxa-1-yl)methylcarbamate, possesses a defined structure that dictates its utility. The molecule consists of a ten-unit polyethylene glycol (PEG10) chain, which imparts hydrophilicity and flexibility. One terminus of the PEG chain is functionalized with a methylene group attached to a Boc (tert-butyloxycarbonyl) protected amine, while the other end presents a primary amine.
The presence of the PEG spacer enhances the solubility and can reduce the aggregation of the resulting conjugate.[1] The Boc protecting group provides a stable mask for the amine functionality, which can be selectively removed under acidic conditions to enable subsequent conjugation reactions.[2][3]
Quantitative Data Summary:
While specific quantitative data for this compound is not extensively published, the following table summarizes typical properties based on data for structurally similar PEG linkers.
| Property | Value | Notes |
| Molecular Weight | ~571.7 g/mol | [4] |
| Appearance | Colorless to light yellow oil or solid | Supplier dependent |
| Solubility | Soluble in water, DMSO, DMF, DCM | [5] General solubility for similar PEG linkers. To enhance solubility in aqueous solutions, gentle heating to 37°C and sonication can be employed. |
| Storage | Store at -20°C, protect from light and moisture | Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of complex biomolecules, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The hydrophilic PEG10 spacer in this compound can improve the solubility and cell permeability of the resulting PROTAC. The dual amine functionalities, one protected and one free, allow for a sequential and controlled conjugation of the E3 ligase ligand and the target protein ligand.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific target proteins and ligands.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Synthesis of a PROTAC using Amino-PEG10-CH2-Amine
This protocol outlines the sequential conjugation of an E3 ligase ligand and a target protein ligand to the deprotected Amino-PEG10-CH2-Amine linker. This example assumes the E3 ligase ligand contains a carboxylic acid for amide bond formation and the target protein ligand has a suitable functional group for a subsequent coupling reaction.
Materials:
-
Deprotected Amino-PEG10-CH2-Amine (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide or Pomalidomide)
-
Target Protein Ligand with a suitable reactive group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
HPLC for purification
Procedure:
Step 1: Conjugation of the E3 Ligase Ligand
-
In a reaction vial, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents), and the base DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG10-CH2-Amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC.
Step 2: Conjugation of the Target Protein Ligand
-
The purified product from Step 1, which now has a free terminal amine from the linker, is dissolved in a suitable anhydrous solvent (e.g., DMF).
-
The target protein ligand, appropriately activated for reaction with an amine, is added to the solution. The specific activation chemistry will depend on the functional groups present on the target ligand.
-
A suitable base may be required to facilitate the reaction.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by LC-MS.
-
The final PROTAC molecule is purified by preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: Logical workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypure.com [polypure.com]
- 5. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
The Strategic Role of Amino-PEG10-CH2-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The elegant design of these heterobifunctional molecules, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is pivotal to their success. Among the vast array of available linkers, polyethylene glycol (PEG) chains have gained prominence, and the specific building block, Amino-PEG10-CH2-Boc, offers a unique combination of properties that are instrumental in the rational design of effective protein degraders. This technical guide delves into the multifaceted role of this compound in PROTACs, providing a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Deconstructing this compound: A Trifunctional Asset
The chemical structure of this compound reveals three key components, each with a distinct and critical function in the synthesis and ultimate performance of a PROTAC molecule:
-
The Amino Group (NH2): This primary amine serves as a crucial nucleophile and a key reactive handle. It provides a convenient point of attachment for coupling with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. This reaction, typically an amide bond formation, is robust and widely used in medicinal chemistry, allowing for the straightforward assembly of the PROTAC molecule.
-
The PEG10 Linker: The core of this building block is the 10-unit polyethylene glycol chain. PEG linkers are the most commonly incorporated motifs in PROTAC design, with some statistics indicating their use in approximately 54% of reported PROTACs.[1][2] The PEG10 unit imparts several desirable physicochemical properties to the final PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4][5] This is a critical factor for bioavailability and ensuring the compound remains in solution in physiological environments.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the "molecular chameleon" effect of PEG linkers can aid in cell permeability. The flexible chain can shield polar parts of the PROTAC in a nonpolar environment, such as the cell membrane, facilitating its passage into the cell.
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of a PROTAC's efficacy, as it dictates the distance and orientation between the POI and the E3 ligase. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in reduced potency due to a high entropic penalty upon binding. The 10-unit PEG chain provides a substantial and flexible spacer, which can be optimal for many POI-E3 ligase pairs.
-
Reduced Non-specific Binding: The hydrophilicity of the PEG linker can help to minimize non-specific hydrophobic interactions with other proteins, potentially improving the selectivity of the PROTAC.
-
-
The Boc Protecting Group (tert-butyloxycarbonyl): The Boc group is one of the most common amine protecting groups in organic synthesis. Its role in this compound is to temporarily "mask" the terminal amine of the PEG chain. This is essential for achieving a controlled, stepwise synthesis of the PROTAC. By protecting the amine, it prevents unwanted side reactions during the coupling of the first ligand (either to the POI or the E3 ligase). The Boc group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for the subsequent coupling of the second ligand.
Quantitative Insights: The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. While a comprehensive dataset for a PEG10 linker across a multitude of targets is not available, the following tables, compiled from various studies, illustrate the general trends and the significant impact of linker length on degradation efficiency.
Table 1: Illustrative Impact of Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 | < 500 | N/A | |
| BRD4 | CRBN | PEG | 1-2 units | > 5000 | N/A | |
| BRD4 | CRBN | PEG | 4-5 units | < 500 | N/A | |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No Degradation | N/A | |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Data on the Effect of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This table presents a synthesized comparison for a hypothetical series of BRD4-targeting PROTACs to illustrate the concept of an optimal linker length.
These data underscore that there is often an optimal linker length for effective protein degradation, with potency decreasing for linkers that are either too short or too long. The flexibility and length provided by a PEG10 linker make it a valuable component in the linker-length optimization process for novel PROTACs.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the synthetic strategy for PROTACs utilizing this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mechanism of action of a PROTAC.
Caption: A generalized synthetic workflow for a PROTAC.
Experimental Protocols: Synthesizing a PROTAC with this compound
The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Solution-Phase Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound, followed by Boc deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand.
Step 1: Amide Coupling of POI Ligand with this compound
-
Reagents and Materials:
-
POI Ligand with a carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG10-Boc intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-PEG10-Boc intermediate (1.0 eq)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Dissolve the POI-PEG10-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (POI-PEG10-NH2·TFA) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
POI-PEG10-NH2·TFA intermediate (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the POI-PEG10-NH2·TFA intermediate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify as described in Step 1 to obtain the final PROTAC.
-
Protocol 2: Solid-Phase Synthesis
Solid-phase synthesis can simplify purification by immobilizing one of the components on a resin.
Step 1: Immobilization of E3 Ligase Ligand on Resin
-
Procedure:
-
Swell aminomethylated polystyrene resin in DMF.
-
Couple a carboxylic acid-functionalized E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA).
-
Wash the resin thoroughly to remove excess reagents.
-
Step 2: Linker Attachment
-
Procedure:
-
To the resin-bound E3 ligase ligand, add a solution of a bromo-functionalized PEG10-Boc linker (e.g., Br-PEG10-CH2-Boc) and a suitable base (e.g., DIPEA) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly.
-
Step 3: Boc Deprotection and POI Ligand Coupling
-
Procedure:
-
Treat the resin with a solution of TFA in DCM to remove the Boc group.
-
Neutralize the resin with a base (e.g., DIPEA in DCM).
-
Couple the carboxylic acid-functionalized POI ligand to the deprotected amine on the linker using HATU/DIPEA.
-
Wash the resin thoroughly.
-
Step 4: Cleavage and Purification
-
Procedure:
-
Cleave the final PROTAC from the resin using a strong acid cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitate the cleaved PROTAC in cold ether.
-
Purify the crude PROTAC by preparative HPLC.
-
Conclusion
This compound is a highly versatile and valuable building block in the development of PROTACs. Its constituent parts—the reactive amine, the property-enhancing PEG10 linker, and the strategically important Boc protecting group—each play a crucial role in the synthesis and function of the final protein degrader. The PEG10 linker, in particular, offers a favorable balance of solubility, permeability, and length, making it an excellent starting point and a key component in the optimization of novel PROTACs. The systematic evaluation of linker length and composition remains a cornerstone of modern PROTAC design, and the use of well-defined building blocks like this compound is essential for the rapid and efficient development of these next-generation therapeutics.
References
The Pivotal Role of PEG10 Linkers in Enhancing PROTAC Solubility and Permeability: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical influence of polyethylene glycol (PEG) linkers, specifically PEG10, on the solubility and permeability of Proteolysis Targeting Chimeras (PROTACs). This document provides an in-depth analysis of the physicochemical properties conferred by PEG linkers, offers detailed experimental protocols for assessing these attributes, and presents quantitative data to inform rational PROTAC design.
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but a critical component that profoundly influences the PROTAC's overall efficacy, including its solubility, permeability, and ability to facilitate the formation of a productive ternary complex.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[2][3] This guide focuses on the role of a 10-unit PEG linker (PEG10) in modulating the solubility and permeability of PROTACs.
The PROTAC Mechanism of Action
The effective functioning of a PROTAC is contingent on its ability to enter the cell, engage both the target protein and an E3 ligase, and promote the formation of a stable ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Impact of PEG10 Linker on PROTAC Solubility
A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, being hydrophilic in nature, are incorporated to counteract this issue. The repeating ethylene glycol units of the PEG chain increase the polarity of the PROTAC molecule, thereby enhancing its solubility in aqueous environments.
While specific quantitative data for a wide range of PROTACs featuring a PEG10 linker is not extensively consolidated in publicly available literature, the general trend observed is that increasing the PEG linker length can improve solubility up to a certain point. The table below presents a compilation of representative data from various studies to illustrate the impact of PEG linker length on the aqueous solubility of PROTACs.
| PROTAC (Target-E3 Ligase) | Linker | Aqueous Solubility (µg/mL) | Reference |
| CDK9 Degrader | Alkyl | <1 | |
| CDK9 Degrader | PEG4 | 15 | |
| BRD4-CRBN | PEG3 | 31 ± 12 | |
| BRD4-CRBN | PEG5 | 56 ± 13 | |
| VHL-based PROTAC 1 | PEG-based | 7.0 |
Impact of PEG10 Linker on PROTAC Permeability
Cellular permeability is another critical attribute for PROTAC efficacy, as the molecule must cross the cell membrane to reach its intracellular target. The properties of the linker play a crucial role in governing this process. While increasing the hydrophilicity with a PEG linker can enhance solubility, it can concurrently pose a challenge to passive diffusion across the lipophilic cell membrane.
The length of the PEG linker is a key parameter to optimize. Excessively long PEG chains can increase the molecule's flexibility and polar surface area to an extent that hinders membrane permeability. Conversely, an optimized PEG linker length can facilitate a "chameleon-like" behavior, where the PROTAC adopts a more compact, folded conformation in the lipophilic environment of the cell membrane, shielding its polar groups and enabling passive diffusion.
The following table summarizes representative permeability data for PROTACs with varying linker compositions, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays.
| PROTAC (Target-E3 Ligase) | Linker | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| BRD4-CRBN | PEG3 | PAMPA | -LogPe = 7.37 | |
| BRD4-CRBN | PEG5 | PAMPA | -LogPe = 6.56 | |
| AR-VHL | PEG | Caco-2 (A-B) | <1.0 | |
| AR-Cereblon | PEG | Caco-2 (A-B) | 1.7 | |
| VHL-based PROTAC 2 | PEG-based | Caco-2 (Passive) | 10 | |
| VHL-based PROTAC 3 | PEG-based | Caco-2 (Passive) | 5 |
Experimental Protocols
Accurate and reproducible assessment of solubility and permeability is paramount in the PROTAC development workflow. The following are detailed protocols for key in vitro assays.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS system
Protocol:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect for precipitation.
-
To separate any undissolved compound, centrifuge the plate at a high speed or filter the contents through a solubility filter plate.
-
Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS). A standard curve of the PROTAC in DMSO/PBS should be used for quantification.
-
The measured concentration represents the kinetic solubility of the PROTAC under these conditions.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a PROTAC.
Materials:
-
Solid PROTAC compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Analytical balance
-
HPLC or LC-MS system
Protocol:
-
Add an excess amount of the solid PROTAC compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vial for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant.
-
Determine the concentration of the dissolved PROTAC in the supernatant using a validated HPLC or LC-MS method with a standard curve.
-
The measured concentration represents the thermodynamic solubility of the PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
96-well UV-compatible plates
-
Plate reader or LC-MS system
Protocol:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Prepare the donor solution by dissolving the PROTAC in PBS (typically with a small percentage of DMSO) to a known concentration.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium) Where: V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a PROTAC across a monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the TEER.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Conclusion
The linker is a critical design element in the development of effective PROTACs. The inclusion of a PEG10 linker can significantly enhance the aqueous solubility of these often large and lipophilic molecules. However, the impact on permeability is more complex and requires careful optimization of the linker length to balance hydrophilicity with the ability to traverse the cell membrane. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the solubility and permeability of their PROTAC candidates, enabling data-driven decisions in the pursuit of novel protein degraders with improved drug-like properties. By understanding and strategically manipulating the linker, scientists can unlock the full therapeutic potential of PROTACs.
References
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
An in-depth technical guide on the role of Amino-PEG10-CH2-Boc and similar linkers in the mechanism of protein degradation.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, solubility, and, most importantly, its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.
This technical guide focuses on the role of polyethylene glycol (PEG) linkers, exemplified by structures like this compound, in the mechanism of action of PROTAC-mediated protein degradation. We will delve into how the properties of these linkers influence ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
The PROTAC Mechanism of Action: A Linker-Centric Perspective
The canonical mechanism of action for a PROTAC involves several key steps, each heavily influenced by the linker's characteristics:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The linker's length, flexibility, and chemical composition are paramount in enabling this complex to form with the correct orientation and stability. A suboptimal linker can lead to steric hindrance or an unproductive complex geometry.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is highly dependent on the distance and relative orientation between the E3 ligase's active site and the POI's surface lysines, a spatial relationship dictated by the linker.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
The following diagram illustrates this cyclical mechanism:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Role of PEG Linkers in PROTAC Design
Molecules like this compound serve as building blocks for constructing the linker portion of a PROTAC. The "PEG10" component signifies a chain of ten repeating ethylene glycol units. PEG linkers are widely used in PROTAC design due to several advantageous properties:
-
Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for cell permeability and favorable pharmacokinetics.
-
Flexibility and Length: The length of the PEG chain can be precisely controlled to span the required distance between the POI and the E3 ligase. The inherent flexibility of the PEG backbone allows the two proteins to adopt an optimal orientation for efficient ubiquitination.
-
Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help minimize non-specific binding of the PROTAC to other proteins and cellular components.
The "Amino" and "Boc" (tert-Butyloxycarbonyl) groups on the linker are reactive handles used for chemical conjugation. The Boc group is a common protecting group for the amine, which can be selectively removed to allow for the attachment of either the POI ligand or the E3 ligase ligand during the synthesis of the PROTAC.
Quantitative Analysis of Linker Impact on Degradation
The choice of linker can dramatically affect the degradation potency (DC50, the concentration required to degrade 50% of the target protein) and efficacy (Dmax, the maximum percentage of protein degradation achieved). The following table summarizes representative data from published studies on PROTACs targeting the Bruton's tyrosine kinase (BTK) protein, where different linker types and lengths were investigated.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG3 | 12 | 8.1 | >95 |
| BTK Degrader 2 | PEG4 | 15 | 4.3 | >95 |
| BTK Degrader 3 | Alkyl Chain | 14 | 12.5 | ~90 |
| BTK Degrader 4 | PEG2 | 9 | 25.0 | ~85 |
This is a representative table compiled from typical findings in PROTAC literature; specific values are illustrative.
As the data suggests, even small changes in the linker, such as extending a PEG chain by a single unit, can have a significant impact on the degradation potency. This highlights the importance of empirical linker optimization in the development of effective PROTACs.
Experimental Protocols for PROTAC Characterization
Evaluating the efficacy of a PROTAC requires a suite of biochemical and cellular assays. Below are outlines of key experimental protocols.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To quantify the binding affinity and kinetics of the PROTAC to the POI and E3 ligase, and to measure the cooperativity of ternary complex formation.
-
Methodology:
-
Immobilize the purified POI on an SPR sensor chip.
-
Inject a constant concentration of the E3 ligase mixed with varying concentrations of the PROTAC over the chip surface.
-
Measure the binding response in real-time. The enhancement of the binding signal in the presence of all three components compared to the individual binding events indicates ternary complex formation.
-
Fit the data to a steady-state or kinetic binding model to determine the dissociation constant (KD) and cooperativity factor (alpha).
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.
-
Methodology:
-
Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC in a reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody specific for the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
-
Objective: To measure the dose-dependent degradation of the POI in a cellular context.
-
Methodology:
-
Culture cells that endogenously express the POI.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 18-24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody against the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
The following diagram outlines a typical workflow for PROTAC evaluation:
Caption: A generalized experimental workflow for PROTAC development and evaluation.
Logical Relationships in Linker Design
The process of optimizing a PROTAC linker involves balancing several competing factors. The properties of the linker directly influence the biological outcomes of the PROTAC.
Caption: The relationship between linker properties and PROTAC performance.
Conclusion
While a simple chemical building block like this compound does not have an independent mechanism of action in protein degradation, its role as a component of a PROTAC linker is of paramount importance. The linker is not a passive spacer but an active contributor to the overall efficacy of the degrader molecule. Its length, flexibility, and chemical composition, exemplified by the desirable properties of PEG chains, directly modulate the formation of a productive ternary complex, the efficiency of ubiquitination, and the ultimate pharmacological properties of the PROTAC. A deep understanding of these linker-dependent effects is crucial for the rational design and optimization of novel protein degraders and is a key focus of ongoing research in the field of targeted protein degradation.
hydrophilicity and biocompatibility of Amino-PEG10-CH2-Boc
An In-depth Technical Guide to the Hydrophilicity and Biocompatibility of Amino-PEG10-CH2-Boc
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specialized chemical linker. As of this writing, there is a lack of published studies specifically detailing its hydrophilicity and biocompatibility. The following guide is based on established principles of its constituent chemical moieties—a primary amine protected by a Boc group, and a 10-unit polyethylene glycol (PEG) chain. The quantitative data and protocols provided are representative of short-chain, amine-functionalized PEG molecules and surfaces, which are structurally analogous to the molecule of interest after deprotection of the Boc group.
Introduction to this compound
This compound is a heterobifunctional linker designed for the modification of molecules, surfaces, and nanoparticles. Its structure consists of three key components:
-
Amino (NH2) Group: Protected by a tert-butyloxycarbonyl (Boc) group, this primary amine serves as a reactive handle. Following deprotection under acidic conditions, the exposed amine can be conjugated to various functional groups (e.g., carboxyl groups, NHS esters) on target molecules like proteins, peptides, or drugs.
-
Polyethylene Glycol (PEG10) Chain: A short, discrete chain of 10 ethylene glycol units. This component is primarily responsible for conferring hydrophilicity and biocompatibility.
-
Methylene-Boc (-CH2-Boc): This represents the protected amine terminus.
The primary application of this molecule is in PEGylation, a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics and materials.[1][2] PEGylation can enhance water solubility, reduce immunogenicity, and prolong circulation half-life.[3]
Hydrophilicity
The hydrophilicity of a molecule or surface is its affinity for water. The PEG10 chain in this compound makes it highly hydrophilic. This property is crucial for improving the solubility of hydrophobic drugs and preventing non-specific interactions in aqueous biological environments.[4]
A standard method to quantify surface hydrophilicity is by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface. Surfaces modified with PEG chains exhibit significantly lower water contact angles compared to unmodified hydrophobic surfaces.
Representative Data: Water Contact Angle
The following table summarizes typical water contact angle measurements for surfaces before and after modification with short-chain PEG, demonstrating the significant increase in hydrophilicity.
| Surface Type | Material | Advancing Water Contact Angle (θ) | Receding Water Contact Angle (θ) | Reference |
| Hydrophobic Base | Polydimethylsiloxane (PDMS) | ~105° | - | [5] |
| Hydrophobic Base | Polystyrene (PS) | ~80°-85° | - | |
| PEG-Modified | PDMS with PEG co-network (high PEG ratio) | ~55° | - | |
| PEG-Modified | PEG Layer on Glass/Silicon | ~20°-25° | - | |
| PEG-Modified | PEGylated Nanostructures (Wenzel State) | < 80° (initially) | - |
Note: The contact angle is highly dependent on the density, conformation, and chain length of the grafted PEG molecules.
Experimental Protocol: Contact Angle Goniometry
This protocol describes the sessile drop method for measuring the static water contact angle on a surface modified with the compound of interest.
Objective: To quantify the surface hydrophilicity.
Materials:
-
Contact Angle Goniometer with high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Substrate (e.g., glass slide, silicon wafer) coated with this compound (after deprotection)
-
Uncoated substrate as a control
Procedure:
-
Preparation: Ensure the goniometer stage is perfectly level. Place the coated substrate onto the stage.
-
Droplet Dispensing: Fill the syringe with deionized water. Carefully dispense a small droplet (e.g., 2-5 µL) onto the substrate surface. The needle should be close to the surface to minimize the impact velocity.
-
Image Capture: The goniometer's camera captures a high-resolution profile image of the droplet at the liquid-solid interface.
-
Analysis: The software analyzes the captured image. It identifies the baseline of the droplet and fits a mathematical model (e.g., Young-Laplace) to the droplet's shape to calculate the angle formed between the tangent of the droplet and the substrate surface.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
Visualization: Contact Angle Measurement Workflow
Biocompatibility
Biocompatibility refers to the ability of a material to perform its desired function without eliciting an undesirable local or systemic response in the host. PEG is the gold standard for conferring biocompatibility to materials and drugs. The key mechanism is the formation of a hydrophilic shield that minimizes protein adsorption, a phenomenon known as the "stealth" effect.
Mechanism: The PEG "Stealth" Effect
When a material or nanoparticle is introduced into the body, plasma proteins (opsonins) rapidly adsorb to its surface. This process, called opsonization, marks the material for recognition and clearance by the immune system, specifically the reticuloendothelial system (RES).
PEGylation creates a dense, hydrophilic, and sterically hindering layer on the surface. This layer physically blocks proteins from accessing the surface and reduces hydrophobic and electrostatic interactions that drive adsorption. By preventing opsonization, PEGylated materials can evade immune detection, leading to significantly longer circulation times and reduced immunogenicity.
Visualization: The "Stealth" Effect of PEGylation
Protein Adsorption
The primary indicator of biocompatibility for PEGylated materials is their resistance to protein adsorption. Studies consistently show that surfaces with a high density of PEG chains, which adopt a "brush" conformation, are highly effective at repelling proteins.
Representative Data: Reduction in Protein Adsorption
| Surface | Adsorbed Protein (e.g., Fibrinogen) | Reduction vs. Control | Reference |
| Bare Niobium Oxide | High | 0% (Control) | |
| Low-Density PEG | Moderate | ~40-60% | |
| High-Density PEG | Very Low | >90% |
Cytotoxicity
Cytotoxicity assays are essential for evaluating whether a compound is toxic to cells. PEG oligomers are generally considered non-toxic and are widely used in FDA-approved therapeutics. However, some derivatives or very short PEGs can exhibit mild, concentration-dependent cytotoxicity.
Representative Data: In Vitro Cytotoxicity (IC50 Values)
The IC50 is the concentration of a substance that inhibits a biological process (like cell growth) by 50%. A higher IC50 value indicates lower toxicity.
| Compound | Cell Line | IC50 (mg/mL) | Cytotoxicity Level | Reference |
| Triethylene Glycol (TEG) | L929 (fibroblasts) | 12.4 | Significant | |
| PEG-1000 | L929 (fibroblasts) | 22.5 | Moderate | |
| PEG-2000 | HeLa / L929 | > 25 (Almost non-toxic) | Very Low | |
| PEG-4000 | L929 (fibroblasts) | 20.0 | Moderate |
Note: The target molecule, this compound, contains a PEG chain with a molecular weight of approximately 440 g/mol (PEG10). Based on the trend, it is expected to have very low to negligible cytotoxicity.
In Vivo Biocompatibility
In vivo studies in animal models confirm the excellent biocompatibility of PEG-based materials. When implanted subcutaneously, PEG hydrogels induce a minimal inflammatory response, comparable to negative controls, and show normal wound healing over time.
Key Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Objective: To determine the concentration-dependent effect of a compound on cell viability.
Materials:
-
Cell line (e.g., L929 fibroblasts, HeLa)
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (this compound, deprotected) serially diluted in serum-free medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Remove the medium and replace it with 100 µL of medium containing serial dilutions of the test compound. Include untreated cells as a positive control and medium-only wells as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
Protocol: ELISA for Protein Adsorption
This protocol describes an indirect ELISA to quantify the amount of a specific protein (e.g., Fibrinogen or Albumin) that adsorbs to a surface.
Objective: To quantify protein adsorption on a PEGylated surface versus a control surface.
Materials:
-
96-well high-binding microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Protein solution (e.g., Fibrinogen at 1 mg/mL in PBS)
-
Primary antibody (anti-Fibrinogen)
-
Secondary antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Surface Preparation: This protocol assumes the test compound can be coated onto the microplate wells. Add 100 µL of the deprotected this compound solution in coating buffer to test wells. Add coating buffer only to control wells. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash wells 3 times with PBS.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Protein Adsorption: Wash the wells. Add 100 µL of the protein solution (Fibrinogen) to both PEGylated and control wells. Incubate for 1-2 hours at 37°C to allow adsorption.
-
Washing: Wash the wells thoroughly (5 times) with wash buffer (PBS + 0.05% Tween-20) to remove any unbound protein.
-
Primary Antibody: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (step 5).
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step (step 5).
-
Detection: Add 100 µL of TMB substrate to each well. A blue color will develop.
-
Stopping: After 15-30 minutes, add 50 µL of stop solution. The color will turn yellow.
-
Analysis: Read the absorbance at 450 nm. A lower absorbance in the PEGylated wells compared to the control wells indicates reduced protein adsorption.
Conclusion
This compound is a valuable linker molecule that leverages the well-established properties of polyethylene glycol. The PEG10 chain is expected to impart excellent hydrophilicity , significantly increasing the water solubility of conjugated molecules and rendering surfaces wettable. Furthermore, this PEG chain is central to its biocompatibility , creating a "stealth" shield that reduces protein adsorption, minimizes immune recognition, and demonstrates very low cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate these critical properties for their specific applications in drug delivery, biomaterials, and diagnostics.
References
In-Depth Technical Guide to Amino-PEG10-CH2-Boc: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG10-CH2-Boc, a heterobifunctional linker critical in the fields of targeted protein degradation and advanced drug delivery systems. This document details its chemical properties, molecular formula, and provides a framework for its application in experimental settings, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes and Physicochemical Data
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal primary amine and a Boc-protected amine, separated by a ten-unit PEG chain and a methylene group. The presence of the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial factor in drug development. The terminal primary amine allows for conjugation to various molecules, while the Boc-protected amine provides a stable, yet readily cleavable, functional group for subsequent synthetic steps.
The precise molecular structure and properties of molecules in this class can vary slightly between suppliers. Based on available data for structurally similar compounds, the key quantitative information is summarized below. Researchers should always refer to the batch-specific data provided by the supplier.
| Property | Value | Source |
| Molecular Formula | C27H56N2O12 | [1][2] |
| Molecular Weight | 600.74 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | |
| Purity | ≥98.0% | |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Role in PROTAC Synthesis: A Workflow Overview
This compound and similar PEG linkers are integral to the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and hydrophilicity are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a PEG-based linker.
References
A Technical Guide to Amino-PEG10-CH2-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Amino-PEG10-CH2-Boc, a bifunctional linker critical to the advancement of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, suppliers, and core applications in the field of targeted protein degradation, offering a valuable resource for researchers in drug discovery and development.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group, connected by a 10-unit polyethylene glycol (PEG) chain. This linker is integral to the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4]
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker, for which this compound is a prime example, plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as impacting the solubility and cell permeability of the molecule. The PEG component of the linker is frequently employed to enhance aqueous solubility and improve pharmacokinetic properties.
Commercial Availability and Suppliers
This compound and its derivatives are commercially available from a range of specialized chemical suppliers. These companies offer the compound in various purities and quantities to suit diverse research needs. Below is a summary of key suppliers and their product information.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| GlpBio | Amino-PEG10-Boc | 1818294-42-6 | Varies by batch | >95% |
| MedchemExpress | Amino-PEG10-Boc | 1818294-42-6 | Varies by batch | >98% |
| Polypure | Boc amino PEG-10 amine | 198227-38-2 | 644.8 | >98% |
| BroadPharm | N-Boc-PEG10-alcohol | 2238844-74-9 | 557.7 | >98% |
| BroadPharm | Amino-PEG10-amine | 928292-69-7 | 500.6 | >98% |
| PurePEG | Boc-NH-PEG10-CH2CH2COOH | N/A | Varies | High Purity |
| Precise PEG | t-Boc-N-Amido-PEG10-Acid | 2410598-01-3 | 629.74 | >96% |
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by coopting the cell's native ubiquitin-proteasome system (UPS). This pathway is the primary mechanism for the degradation of most short-lived proteins in eukaryotic cells, playing a critical role in regulating cellular processes such as the cell cycle and protein quality control.
The UPS involves a three-step enzymatic cascade:
-
Activation: A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
-
Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
-
Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.
The addition of a polyubiquitin chain marks the target protein for recognition and degradation by the 26S proteasome.
A PROTAC molecule brings a target protein into close proximity with an E3 ligase, inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the target protein by the E3 ligase, leading to its subsequent degradation by the proteasome. After the protein is degraded, the PROTAC is released and can act catalytically to degrade multiple target protein molecules.
Diagram of the Ubiquitin-Proteasome Pathway.
Experimental Protocols and PROTAC Workflow
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation. This compound serves as a versatile linker in the synthesis phase.
General PROTAC Discovery Workflow
The discovery of effective PROTACs typically follows an iterative cycle:
-
Target Selection: A disease-relevant protein is identified as a suitable candidate for degradation.
-
PROTAC Design: Ligands for the target protein and a suitable E3 ligase are selected, and a linker, such as this compound, is chosen to connect them.
-
Synthesis: The PROTAC molecule is chemically synthesized. This often involves a modular approach where the target ligand, linker, and E3 ligase ligand are coupled together.
-
Biological Evaluation: The synthesized PROTAC is tested in vitro and in vivo for its ability to induce the degradation of the target protein. Key parameters assessed include degradation potency (DC50) and maximal degradation (Dmax).
-
Optimization: Based on the evaluation results, the PROTAC design is refined, often by modifying the linker length or composition, to improve its efficacy.
A typical workflow for PROTAC discovery and development.
Exemplary Solid-Phase Synthesis of a PROTAC
The following is a representative protocol for the solid-phase synthesis of a PROTAC using a Boc-protected PEG linker, adapted from established methodologies. This protocol illustrates the general steps involved and can be adapted for specific target and E3 ligase ligands.
Materials and Reagents:
-
Aminomethylated polystyrene resin
-
E3 ligase ligand with a suitable functional group for resin attachment (e.g., a pomalidomide derivative)
-
t-Boc-N-amido-PEG10-Br (or a similar this compound derivative)
-
Protein of Interest (POI) ligand with a suitable functional group for coupling
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Reagents: Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Piperidine (for Fmoc deprotection if applicable)
Protocol:
-
Immobilization of E3 Ligase Ligand:
-
Swell the aminomethylated polystyrene resin in DMF.
-
Couple the E3 ligase ligand to the resin using standard peptide coupling conditions.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
-
Linker Attachment:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 equivalents) and DIPEA (4 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
-
POI Ligand Coupling:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM. Wash again with DCM.
-
Couple the POI ligand to the deprotected amine on the linker using standard peptide coupling reagents.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Cleavage and Purification:
-
Cleave the fully assembled PROTAC from the solid support using an appropriate cleavage cocktail (e.g., a high concentration of TFA).
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
-
Conclusion
This compound is a valuable and commercially accessible tool for researchers engaged in the design and synthesis of PROTACs. Its PEG structure offers favorable physicochemical properties, while the Boc-protected amine allows for a modular and controlled synthetic strategy. A thorough understanding of its application within the context of the ubiquitin-proteasome system and the broader PROTAC discovery workflow is essential for the successful development of novel targeted protein degraders. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors.
References
An In-depth Technical Guide to Amino-PEG10-CH2-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG10-CH2-Boc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, its role in the mechanism of targeted protein degradation, and its application in creating effective protein degraders. This document details the quantitative parameters for evaluating PROTACs utilizing PEG-based linkers, provides in-depth experimental protocols, and visualizes key pathways and workflows.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. PROTACs are the key enablers of this strategy. These are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. One ligand binds to a target protein (Protein of Interest, POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which in turn influences the efficiency of ternary complex formation and subsequent degradation. The length, rigidity, and chemical properties of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.
The Role of this compound as a PROTAC Linker
This compound is a popular choice for a PROTAC linker due to its defined length, flexibility, and favorable physicochemical properties. Let's break down its structure:
-
Amino (-NH2) group: This functional group, once deprotected, serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond.
-
PEG10 (Polyethylene Glycol, 10 units): The ten-unit polyethylene glycol chain provides a flexible spacer of a specific length. PEG linkers are known to enhance the solubility and cell permeability of PROTACs, which are often large molecules with poor pharmacokinetic profiles.
-
-CH2- (Methylene group): This provides additional spacing and conformational flexibility.
-
Boc (tert-Butyloxycarbonyl) group: This is a protecting group for the amine. It prevents the amine from reacting during the synthesis of the PROTAC and can be easily removed under acidic conditions to allow for the final conjugation step.
The use of a PEG-based linker like this compound allows for systematic optimization of the PROTAC by varying the linker length (e.g., by using PEGs with different numbers of repeating units) to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.
Mechanism of Action of a PROTAC
The mechanism of action of a PROTAC can be summarized in a catalytic cycle, as illustrated in the following diagram.
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using an Amino-PEG10-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins of interest (POIs).[1][2][3] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The use of a Boc-protected amine on the PEG linker allows for a modular and controlled synthetic strategy, enabling the sequential coupling of the two ligands.
This document provides a detailed protocol for the synthesis of a PROTAC utilizing a commercially available t-Boc-N-amido-PEG10 derivative as the linker. This linker features a ten-unit PEG chain to confer hydrophilicity and a tert-butyloxycarbonyl (Boc)-protected amine that can be deprotected under acidic conditions for subsequent conjugation.
Experimental Protocols
The synthesis of a PROTAC using an Amino-PEG10-Boc linker is a multi-step process that involves the sequential conjugation of the linker to the two respective ligands. The following protocol describes a general strategy for the synthesis of a PROTAC, for instance, targeting the exemplary protein BRD4.
Step 1: Conjugation of the Linker to the POI Ligand (e.g., JQ1)
This initial step involves the reaction of the linker with the ligand for the protein of interest. In this example, the phenolic hydroxyl group of JQ1 is coupled to t-Boc-N-amido-PEG10-Br via a nucleophilic substitution reaction.
Materials and Reagents:
| Reagent/Material | Purpose |
| (+)-JQ1 | POI Ligand |
| t-Boc-N-amido-PEG10-Br | Linker |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Potassium Carbonate (K2CO3) | Base |
| Ethyl Acetate | Extraction Solvent |
| Water | Washing |
| Brine | Washing |
| Anhydrous Sodium Sulfate (Na2SO4) | Drying Agent |
| Silica Gel | Flash Column Chromatography |
Procedure:
-
Dissolve (+)-JQ1 (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (3.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of t-Boc-N-amido-PEG10-Br (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.
Step 2: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to expose the terminal amine, which will then be available for coupling to the E3 ligase ligand.
Materials and Reagents:
| Reagent/Material | Purpose |
| JQ1-linker intermediate | Protected Intermediate |
| Dichloromethane (DCM) | Solvent |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent |
Procedure:
-
Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand (e.g., Pomalidomide)
In the final step, the deprotected linker-POI ligand conjugate is coupled to the E3 ligase ligand. This is typically achieved through an amide bond formation.
Materials and Reagents:
| Reagent/Material | Purpose |
| Pomalidomide | E3 Ligase Ligand |
| Amine intermediate (TFA salt) | Deprotected Intermediate |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| HATU | Coupling Reagent |
| Diisopropylethylamine (DIPEA) | Base |
| Ethyl Acetate | Extraction Solvent |
| Saturated aqueous NaHCO3 | Washing |
| Water | Washing |
| Brine | Washing |
| Anhydrous Sodium Sulfate (Na2SO4) | Drying Agent |
| Silica Gel | Flash Column Chromatography |
Procedure:
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final PROTAC.
Summary of Quantitative Data
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Time |
| 1. Linker Conjugation | (+)-JQ1 (1.0 eq) | t-Boc-N-amido-PEG10-Br (1.2 eq) | K2CO3 (3.0 eq) | Anhydrous DMF | 60°C | 16 h |
| 2. Boc Deprotection | JQ1-linker intermediate (1.0 eq) | - | TFA | DCM/TFA (1:1) | Room Temp | 2 h |
| 3. Ligand Coupling | Amine intermediate (1.1 eq) | Pomalidomide (1.0 eq) | HATU (1.2 eq), DIPEA (3.0 eq) | Anhydrous DMF | Room Temp | 4 h |
Visualizations
Caption: Workflow for the three-step synthesis of a PROTAC.
Characterization
The successful synthesis and purity of the final PROTAC should be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
Application Notes and Protocols for the Deprotection of Boc Group from Amino-PEG10-CH2-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the development of bioconjugates, peptide synthesis, and drug discovery.[1][2][3] Its popularity is due to its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][4] This document provides a detailed protocol for the deprotection of the Boc group from Amino-PEG10-CH2-Boc, yielding the corresponding primary amine, a crucial intermediate for further functionalization. The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule.
The primary method for Boc deprotection is acidolysis. Treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable organic solvent like dichloromethane (DCM) efficiently cleaves the carbamate bond. The reaction proceeds via protonation of the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine as an ammonium salt.
Experimental Protocols
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
pH paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin stain
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring (optional)
-
NMR (Nuclear Magnetic Resonance) for characterization (optional)
Protocol for TFA-mediated Boc Deprotection:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: While stirring, slowly add TFA (10 equivalents) to the solution. A common practice is to use a 20-50% solution of TFA in DCM.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-4 hours.
-
Monitoring: Monitor the reaction progress until the starting material is consumed. This can be achieved using:
-
TLC: Spot the reaction mixture on a silica gel TLC plate. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material. Visualize the spots under UV light and/or by staining with ninhydrin, which gives a characteristic colored spot (usually purple) for primary amines.
-
LC-MS: Analyze a small aliquot of the reaction mixture to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
¹H NMR: The disappearance of the singlet corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm) indicates the progress of the deprotection.
-
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with toluene (3x) can be performed.
-
Product Precipitation (as TFA salt): Add cold diethyl ether to the concentrated residue to precipitate the deprotected amine as its TFA salt. Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product can often be used in the next step without further purification.
-
Neutralization and Extraction (to obtain the free amine):
-
Dissolve the crude residue in DCM.
-
Carefully add saturated aqueous NaHCO3 solution to neutralize the excess acid. Be cautious as CO2 gas will evolve. Continue adding the basic solution until the aqueous layer is basic (confirm with pH paper).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected free amine.
-
Data Presentation
| Parameter | Condition | Rationale / Notes | Citation |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group. | |
| Solvent | Dichloromethane (DCM) | Provides good solubility for the starting material and is compatible with the acidic conditions. | |
| TFA Concentration | 20-50% (v/v) in DCM | A commonly used concentration range that provides a balance between reaction efficiency and handling. | |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control any initial exotherm and then allowed to proceed at room temperature. | |
| Reaction Time | 1 - 4 hours | The reaction time can vary depending on the substrate and scale. It is crucial to monitor the reaction to determine the point of completion. | |
| Work-up | Precipitation or Extraction | The product can be isolated as a TFA salt by precipitation or as the free amine after a neutralization and extraction procedure. | |
| Monitoring | TLC, LC-MS, NMR | These analytical techniques are used to track the disappearance of the starting material and the formation of the product. |
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for the Conjugation of Amino-PEG10-CH2-Boc to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is critical for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
The linker itself is a crucial element in PROTAC design, significantly influencing the molecule's efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC development due to their ability to enhance aqueous solubility and provide the necessary flexibility for optimal ternary complex formation.[2]
This document provides detailed application notes and protocols for the conjugation of a Boc-protected amine-PEG linker, specifically Amino-PEG10-CH2-Boc, to E3 ligase ligands. The protocols focus on the widely used Cereblon (CRBN) E3 ligase ligand, pomalidomide, as an exemplary case. The described methodologies can be readily adapted for other E3 ligase ligands possessing a suitable functional group for conjugation, such as a carboxylic acid.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various pomalidomide-linker conjugates. The yields are influenced by the nature of the amine nucleophile and the reaction conditions. The data is compiled from studies focused on the efficient preparation of pomalidomide-based PROTAC building blocks.[2]
| Entry | Amine Linker | E3 Ligase Ligand | Coupling Method | Yield (%) | Reference |
| 1 | Propargylamine | 4-Fluorothalidomide | SNAr | 25 | |
| 2 | Benzylamine | 4-Fluorothalidomide | SNAr | 68 | |
| 3 | 4-Methoxyaniline | 4-Fluorothalidomide | SNAr | 64 | |
| 4 | Glycine t-butyl ester | 4-Fluorothalidomide | SNAr | 53 | |
| 5 | Mono-Boc-1,2-diaminoethane | JQ1-pentafluorophenyl ester | Amide Coupling | 54 (over 3 steps) | |
| 6 | Various diamines | JQ1-pentafluorophenyl ester | One-pot SNAr & Amide Coupling | 21-62 | |
| 7 | Azide-PEG-Linker | JQ1-alkyne | CuAAC "Click" Chemistry | 67 |
Experimental Protocols
The conjugation of this compound to an E3 ligase ligand, such as pomalidomide, is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group on the PEG linker's terminal amine is removed under acidic conditions. Second, the newly exposed primary amine is coupled to a carboxylic acid on the E3 ligase ligand via an amide bond formation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine of the PEG linker, which is then used directly in the subsequent conjugation step.
Materials:
-
Boc-NH-PEG10-CH2-COOH (or other Boc-protected Amino-PEG10 linker)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG10-CH2-COOH (1.0 eq) in a 1:1 mixture of anhydrous DCM and TFA. A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours.
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product will be more polar (lower Rf value on TLC) than the Boc-protected starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).
-
The resulting amine-PEG10-CH2-COOH as a TFA salt is typically a viscous oil or solid and can be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Amino-PEG10 Linker to Pomalidomide
This protocol details the amide bond formation between the deprotected amino-PEG linker and the carboxylic acid of a modified pomalidomide. Pomalidomide itself does not have a carboxylic acid, so a derivative with a carboxylic acid handle is required.
Materials:
-
Deprotected Amino-PEG10-linker TFA salt (from Protocol 1, 1.1 eq)
-
Pomalidomide-linker-COOH (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG10-linker TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final pomalidomide-PEG10 conjugate.
Characterization: The final product should be characterized by LC-MS to confirm the molecular weight and by ¹H and ¹³C NMR to verify the structure.
Diagrams
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of a pomalidomide-PEG10 conjugate.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Application Notes and Protocols: A Step-by-Step Guide for Coupling Amino-PEG10-CH2-Boc to a Warhead
Introduction
In modern drug development, particularly in the synthesis of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule plays a critical role.[1][2] Polyethylene glycol (PEG) linkers are frequently employed to connect a targeting moiety to a therapeutic "warhead."[3] These linkers enhance solubility, improve pharmacokinetic properties, and provide optimal spatial orientation between the conjugated components.[4]
This guide provides a detailed, step-by-step protocol for the coupling of a Boc-protected amino-PEG linker (Amino-PEG10-CH2-Boc) to a warhead functionalized with a carboxylic acid. The process involves two primary chemical transformations: the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a primary amine, followed by the formation of a stable amide bond with the warhead. This is a fundamental and widely applicable strategy in the assembly of complex therapeutic molecules.[5]
Overall Experimental Workflow
The synthetic strategy involves a sequential two-step process. First, the terminal amine of the PEG linker is deprotected under acidic conditions. The resulting free amine is then coupled with a carboxylic acid-functionalized warhead using standard peptide coupling reagents to form the final conjugate.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Amino-PEG10-CH2-Boc
Introduction
Polyethylene glycol (PEG) derivatives are frequently utilized in drug development and biotechnology to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and small molecules. The formation of a stable amide bond is a cornerstone of many bioconjugation strategies, linking the PEG moiety to the molecule of interest. These application notes provide detailed protocols and reaction conditions for the successful coupling of a carboxylic acid to an amino-PEG derivative, a common step in the synthesis of PEGylated compounds. The Boc (tert-butyloxycarbonyl) protecting group present on the starting material can be retained or removed depending on the desired final product and subsequent synthetic steps.
Core Principles of Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This can be achieved through two primary strategies:
-
Pre-activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, prior to the addition of the amino-PEG. This method is straightforward when the activated acid is stable and available.
-
In Situ Coupling Agents: A coupling reagent is used to activate the carboxylic acid in the presence of the amino-PEG, leading to the direct formation of the amide bond. This is a very common and versatile approach.
A variety of coupling reagents are available, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being widely used, often in conjunction with additives like NHS to improve efficiency and minimize side reactions.[1][2][3][4]
Reaction Components and Conditions
Successful amide bond formation is dependent on the careful selection of reagents and optimization of reaction conditions. The following table summarizes key components and their typical roles and conditions.
| Component | Examples | Role/Function | Typical Conditions |
| Coupling Reagents | EDC, DCC, HATU, HBTU, TBTU | Activate the carboxylic acid to facilitate nucleophilic attack by the amine.[1] | 1.0 - 1.5 equivalents relative to the carboxylic acid. |
| Additives | NHS, Sulfo-NHS, HOBt | Form a more stable activated intermediate, increasing coupling efficiency and reducing racemization. | 1.0 - 1.2 equivalents relative to the carboxylic acid. |
| Solvents | DMF, DMSO, CH2Cl2 (DCM) | Aprotic solvents to dissolve reactants. Anhydrous conditions are preferred. | Sufficient volume to dissolve all reactants. |
| Bases | DIPEA, TEA | Act as a proton scavenger to neutralize acids formed during the reaction, maintaining a favorable pH. | 2.0 - 4.0 equivalents. |
| pH | Acidic (for activation), Neutral to Basic (for coupling) | EDC activation is most efficient at pH 4.5-6.0, while the reaction of the activated ester with the amine is optimal at pH 7.0-8.5. | MES buffer for activation, PBS or bicarbonate buffer for coupling. |
| Temperature | Room Temperature (20-25°C) or 4°C | Milder temperatures are generally sufficient and help to minimize side reactions. | Reactions are typically run at room temperature. |
| Reaction Time | 2 - 24 hours | The reaction time is dependent on the reactivity of the substrates and the specific conditions used. | Monitored by TLC or LC-MS until completion. |
Experimental Protocols
The following are two general protocols for the formation of an amide bond with an amino-PEG derivative.
Protocol 1: Coupling of a Pre-activated NHS Ester to Amino-PEG
This protocol is suitable when starting with a carboxylic acid that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amino-PEG10-CH2-Boc
-
NHS-activated molecule
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve the this compound in anhydrous DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Dissolve the NHS-activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.
-
Gently mix the reaction and allow it to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using an appropriate method such as LC-MS or TLC.
-
Once the reaction is complete, add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purify the resulting PEGylated conjugate using an appropriate method such as size exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Amide Bond Formation using EDC and NHS
This is a widely used protocol for coupling a carboxylic acid to an amine in situ.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.5
Procedure:
-
Equilibrate EDC, NHS, and the amino-PEG to room temperature before opening the vials.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the solution of the carboxylic acid.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Dissolve the this compound in the Coupling Buffer.
-
Add the activated carboxylic acid solution to the amino-PEG solution. It is recommended to add the amino-PEG in a slight molar excess (1.1 to 1.5 equivalents).
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or TLC.
-
To quench the reaction, add the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using a suitable chromatography method (e.g., SEC or RP-HPLC).
Visualizations
Caption: General pathway for EDC/NHS mediated amide bond formation.
References
Application Notes and Protocols for the Attachment of Amino-PEG10-CH2-Boc Linker to Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including small molecule inhibitors. The Amino-PEG10-CH2-Boc linker is a heterobifunctional linker featuring a Boc-protected amine and a terminal reactive group precursor, which after deprotection, provides a primary amine for conjugation. This flexible, hydrophilic 10-unit PEG spacer can enhance the solubility, stability, and circulation half-life of small molecule inhibitors while potentially reducing their immunogenicity.[1][2][3][4]
These application notes provide detailed protocols for the attachment of an this compound linker to small molecule inhibitors possessing either a carboxylic acid or an aldehyde functional group. This guide also includes methods for the purification and characterization of the resulting conjugates, along with illustrative data and diagrams to support experimental workflows and understanding of the underlying biological pathways.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of an this compound linker to a hypothetical small molecule inhibitor. These values are illustrative and will vary depending on the specific inhibitor, reaction conditions, and purification methods employed.
Table 1: Reaction Yield and Purity of Small Molecule-PEG10 Conjugate
| Reaction Type | Small Molecule Inhibitor (Example) | Linker | Coupling Reagents | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Amide Bond Formation | EGFR Inhibitor with -COOH | This compound (deprotected) | EDC, NHS | 4 | 65 | >95 |
| Reductive Amination | PI3K Inhibitor with -CHO | This compound (deprotected) | NaBH(OAc)3 | 12 | 58 | >95 |
Table 2: Characterization of Small Molecule-PEG10 Conjugate
| Conjugate | Molecular Formula (Example) | Calculated Monoisotopic Mass (Da) | Observed Mass (ESI-MS, [M+H]⁺) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| EGFRi-PEG10-Boc | C₅₅H₈₀N₈O₁₅ | 1104.57 | 1105.58 | 1.45 (s, 9H, Boc), 3.64 (m, 40H, PEG), 7.5-8.7 (m, aromatic protons of inhibitor) |
Experimental Protocols
Protocol 1: Attachment of this compound to a Small Molecule Inhibitor with a Carboxylic Acid Functional Group
This protocol describes the conjugation of the deprotected this compound linker to a small molecule inhibitor containing a carboxylic acid via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Small molecule inhibitor with a carboxylic acid group
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
-
Lyophilizer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Boc Deprotection of this compound: a. Dissolve this compound (1.2 eq) in a solution of 20-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. c. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting amine-PEG10-CH2-TFA salt is used directly in the next step.
-
Activation of the Small Molecule Inhibitor: a. Dissolve the small molecule inhibitor (1.0 eq) in anhydrous DMF. b. Add NHS (1.5 eq) and EDC (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming an NHS ester.
-
Conjugation Reaction: a. To the activated inhibitor solution, add a solution of the deprotected amino-PEG10 linker (TFA salt) in anhydrous DMF. b. Add TEA or DIPEA (3.0 eq) to neutralize the TFA salt and facilitate the coupling reaction. c. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of the Conjugate: a. Monitor the reaction progress by LC-MS. b. Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC using a C18 column. c. Use a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-90% ACN over 30 minutes. d. Collect the fractions containing the desired product and confirm the molecular weight by mass spectrometry. e. Pool the pure fractions and lyophilize to obtain the final conjugate as a white solid.
-
Characterization: a. Characterize the purified conjugate by ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Attachment of this compound to a Small Molecule Inhibitor with an Aldehyde Functional Group
This protocol outlines the conjugation of the deprotected this compound linker to a small molecule inhibitor containing an aldehyde via reductive amination.
Materials:
-
Small molecule inhibitor with an aldehyde group
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
-
Lyophilizer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Boc Deprotection of this compound: a. Follow the same deprotection procedure as described in Protocol 1 (Step 1).
-
Conjugation Reaction (Reductive Amination): a. Dissolve the small molecule inhibitor with an aldehyde group (1.0 eq) and the deprotected amino-PEG10 linker (TFA salt, 1.2 eq) in anhydrous DCE or THF. b. Add a catalytic amount of acetic acid (e.g., 1-2 drops). c. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. d. Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. e. Stir the reaction at room temperature overnight.
-
Purification and Characterization: a. Follow the same purification and characterization procedures as described in Protocol 1 (Steps 4 and 5).
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Purification of Amino-PEG10-CH2-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the purification of PROTACs incorporating the Amino-PEG10-CH2-Boc linker. This linker features a 10-unit polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for modular synthesis. Effective purification is crucial to remove unreacted starting materials, intermediates, and byproducts, ensuring the high purity required for accurate biological evaluation.
PROTAC Mechanism of Action: A Signaling Cascade
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.
Purification Strategies for this compound Containing PROTACs
The purification of PROTACs containing the this compound linker typically involves a multi-step process to remove impurities from the crude reaction mixture. The choice of techniques depends on the scale of the synthesis and the physicochemical properties of the PROTAC. The general workflow includes an initial work-up followed by chromatographic purification.
Experimental Workflow: Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized PROTAC.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is suitable for the initial purification of the crude PROTAC to remove major impurities.
Materials and Reagents:
-
Crude PROTAC product
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 100% DCM).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient could be from 0% to 10% MeOH in DCM. The specific gradient should be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the semi-purified PROTAC.
Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity (>95%), preparative RP-HPLC is the method of choice.
Materials and Reagents:
-
Semi-purified PROTAC from flash chromatography
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the semi-purified PROTAC in a suitable solvent, such as a small volume of Mobile Phase A/B mixture, and filter through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 20%).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient to elute the bound compounds. A representative gradient could be from 20% to 80% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the PROTAC.
-
Analysis: Analyze the collected fractions for purity using analytical LC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Data Presentation
The following tables present representative quantitative data for the purification of a hypothetical this compound containing PROTAC. Note: This data is illustrative and actual results may vary depending on the specific PROTAC molecule and reaction conditions.
Table 1: Flash Column Chromatography Purification
| Step | Starting Material | Product | Yield (%) | Purity (by LC-MS, %) |
| Purification | Crude PROTAC | Semi-pure PROTAC | ~70% | ~85-90% |
Table 2: Preparative RP-HPLC Purification
| Step | Starting Material | Product | Recovery (%) | Final Purity (by HPLC, %) |
| Polishing | Semi-pure PROTAC (~85% purity) | Final PROTAC | ~80% | >98% |
Analytical Characterization
The identity and purity of the final PROTAC product should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS: Confirms the molecular weight of the PROTAC and provides an assessment of its purity.
-
¹H NMR: Confirms the chemical structure of the PROTAC, with characteristic peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker.
Conclusion
The successful purification of PROTACs containing the this compound linker is essential for their subsequent biological evaluation. A combination of flash column chromatography and preparative RP-HPLC is a robust strategy to achieve high purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. Optimization of the purification conditions for each specific PROTAC molecule is recommended to maximize yield and purity.
Synthesis of a BRD4 Degrader: An Application Note Utilizing Amino-PEG10-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value therapeutic target in oncology. This protocol utilizes a modular approach, employing (+)-JQ1 carboxylic acid as the BRD4 ligand, pomalidomide as the Cereblon (CRBN) E3 ligase ligand, and Amino-PEG10-CH2-Boc as a flexible polyethylene glycol (PEG) linker to connect the two moieties.
Introduction to BRD4 Degradation
BRD4 plays a critical role in the regulation of gene transcription, particularly of oncogenes such as c-MYC.[1] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs induce the degradation of the target protein.[2] They achieve this by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[3] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The choice of linker is crucial for the efficacy of a PROTAC, influencing the stability of the ternary complex and the molecule's physicochemical properties.[2] PEG linkers are often used to improve solubility and cell permeability.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of target genes, including the oncogene c-MYC. The synthesized PROTAC will bind to both BRD4 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, leading to its degradation by the proteasome and subsequent downregulation of c-MYC expression.
Caption: BRD4 signaling and PROTAC-mediated degradation.
Experimental Protocols
This section provides a detailed, three-step protocol for the synthesis of the BRD4 degrader.
Overall Synthesis Workflow
The synthesis begins with the coupling of the BRD4 ligand, (+)-JQ1 carboxylic acid, to the amino group of the PEG linker. The Boc protecting group on the other end of the linker is then removed, followed by the final coupling with the E3 ligase ligand, pomalidomide.
Caption: Synthetic workflow for the BRD4 degrader.
Step 1: Synthesis of JQ1-PEG10-CH2-Boc (Intermediate 1)
This step involves the formation of an amide bond between the carboxylic acid of the JQ1 derivative and the primary amine of the PEG linker.
Materials:
-
(+)-JQ1 carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG10-CH2-Boc intermediate.
Step 2: Synthesis of JQ1-PEG10-CH2-NH2 (Intermediate 2)
This step involves the removal of the Boc protecting group to expose the terminal amine for the final coupling reaction.
Materials:
-
JQ1-PEG10-CH2-Boc (Intermediate 1)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the JQ1-PEG10-CH2-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Step 3: Synthesis of the Final BRD4 Degrader
This final step couples the deprotected JQ1-linker intermediate with pomalidomide.
Materials:
-
JQ1-PEG10-CH2-NH2 (Intermediate 2, TFA salt)
-
Pomalidomide
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final BRD4 degrader.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize expected yields and key biological activity parameters for the synthesized BRD4 degrader, based on literature data for similar PROTACs.
Table 1: Synthesis and Characterization Data
| Step | Product | Typical Yield (%) | Purity (%) | Characterization Methods |
| 1 | JQ1-PEG10-CH2-Boc | 70-85 | >95 | LC-MS, ¹H NMR |
| 2 | JQ1-PEG10-CH2-NH2 | Quantitative | >90 | LC-MS |
| 3 | Final BRD4 Degrader | 40-60 | >98 | LC-MS, HRMS, ¹H NMR, ¹³C NMR |
Table 2: Biological Activity of BRD4 Degraders
| Compound | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | Burkitt's Lymphoma | < 1 | >90 | |
| MZ1 | VHL | H661 | 8 | >95 | |
| QCA570 | CRBN | Bladder Cancer Cells | ~1 | >90 | |
| Synthesized Degrader | CRBN | Relevant Cancer Cell Line | To be determined | To be determined | N/A |
Logical Relationship of PROTAC Components
The successful degradation of the target protein relies on the precise interaction of all components of the PROTAC system.
Caption: Logical relationship of PROTAC components and action.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of a BRD4-targeting PROTAC using a modular synthetic approach. The detailed protocols and structured data presentation are intended to facilitate the successful implementation of this methodology in a research setting. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows. This example synthesis serves as a template that can be adapted for the development of other PROTACs by substituting the respective protein of interest and E3 ligase ligands.
References
Application Notes and Protocols for Incorporating Amino-PEG10-CH2-Boc into a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility. This document provides a detailed experimental workflow for the incorporation of a specific PEG linker, Amino-PEG10-CH2-Boc, into a PROTAC degrader. This compound is a monodisperse PEG linker with a Boc-protected amine, allowing for a modular and controlled synthesis strategy.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Degrader Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential coupling of the POI ligand, the PEG linker, and the E3 ligase ligand. The Boc protecting group on the linker allows for controlled, stepwise synthesis.
Caption: General workflow for PROTAC degrader synthesis.
Experimental Protocols
Protocol 1: Synthesis of POI-Linker-Boc Intermediate
This protocol details the amide coupling of a carboxylic acid-functionalized POI ligand with this compound.
Reagents and Materials:
-
POI Ligand with a carboxylic acid group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.
Protocol 2: Boc Deprotection of the POI-Linker Intermediate
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Reagents and Materials:
-
POI-Linker-Boc intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the POI-Linker-Boc intermediate in anhydrous DCM.
-
At 0 °C, add TFA (typically 20-50% v/v) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected POI-Linker-NH2 intermediate.
Protocol 3: Synthesis of the Final PROTAC Degrader
This protocol outlines the final amide coupling of the deprotected POI-linker intermediate with the E3 ligase ligand.
Reagents and Materials:
-
POI-Linker-NH2 intermediate (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the POI-Linker-NH2 intermediate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the pure degrader.
Characterization and In Vitro Evaluation
Following synthesis and purification, the PROTAC degrader must be thoroughly characterized to confirm its identity and assess its biological activity.
Protocol 4: Western Blot for Protein Degradation
This is a standard assay to quantify the reduction in the level of the target protein.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities.
Protocol 5: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to confirm that the PROTAC binds to the target protein in a cellular context.
Procedure:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot to assess the thermal stabilization of the POI upon PROTAC binding.
Quantitative Data Summary
The following tables provide representative quantitative data for a hypothetical PROTAC degrader synthesized using the this compound linker.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 1050.3 Da |
| LogP | 3.8 |
| Aqueous Solubility | 75 µM |
Table 2: In Vitro Activity
| Parameter | Value |
| DC50 (Degradation) | 25 nM |
| Dmax (Maximum Degradation) | >95% |
| Target Binding Affinity (Kd) | 150 nM |
| E3 Ligase Binding Affinity (Kd) | 500 nM |
Table 3: Cellular Activity
| Assay | Result |
| Cell Viability (at 1 µM) | >90% |
| Target Engagement (CETSA) | Confirmed |
Conclusion
The incorporation of the this compound linker provides a versatile and efficient method for the synthesis of potent PROTAC degraders. The detailed protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the systematic optimization of PROTAC properties to achieve desired therapeutic outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC Aqueous Solubility with Amino-PEG10-CH2-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Amino-PEG10-CH2-Boc to improve the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Isn't the this compound linker supposed to guarantee high aqueous solubility for my PROTAC?
A1: Yes, polyethylene glycol (PEG) linkers like this compound are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1][2] The PEG10 chain provides a significant hydrophilic component. However, the overall solubility of the PROTAC is a complex property influenced by the two terminal ligands (the warhead for the target protein and the E3 ligase binder) and the linker itself.[1] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, despite the presence of a PEG chain.[1][3] If the warhead and E3 ligase ligand are highly hydrophobic, the PEG10 linker may not be sufficient to completely overcome their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The initial and most critical step is to accurately quantify the solubility of your PROTAC in biologically relevant buffers, such as phosphate-buffered saline (PBS), cell culture media, or simulated intestinal fluids. This provides a crucial baseline for evaluating the effectiveness of any improvement strategies. Following this, you should consider optimizing the buffer conditions. Simple adjustments to pH or ionic strength can sometimes significantly improve solubility, particularly if your PROTAC contains ionizable groups. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.
Q3: What are some common formulation strategies to significantly improve the solubility of my PROTAC for in vitro or in vivo studies?
A3: Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution.
-
Lipid-Based Formulations: These include nanoemulsions, micelles, and liposomes, which can encapsulate the PROTAC and improve its solubility and bioavailability.
-
Co-solvents: For in vitro assays, the addition of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer can be effective.
-
Cyclodextrins: These can form inclusion complexes with the PROTAC, enhancing its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PROTACs incorporating an this compound linker.
Issue 1: PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of the PROTAC is extremely low, and the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit.
-
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC precipitation.
Issue 2: Inconsistent results in cell-based assays (e.g., target degradation).
-
Possible Causes:
-
Inconsistent Dosing Concentration: The PROTAC may not be fully dissolved in the cell culture medium, leading to variable concentrations being added to the cells.
-
Compound Instability: The PROTAC may be degrading in the buffer over time.
-
Variable Solid Form: The solid form of the PROTAC may be inconsistent between batches, with the amorphous form often being more soluble but less stable than the crystalline form.
-
-
Troubleshooting Strategy:
| Verification Step | Methodology | Expected Outcome |
| Confirm Stock Concentration | Use UV-Vis spectroscopy or HPLC to verify the concentration of your DMSO stock solution. | Ensures accurate starting concentrations for dilutions. |
| Assess Kinetic Solubility | Perform a solubility test in the relevant cell culture medium before conducting cell-based assays. | Determines the maximum soluble concentration under experimental conditions. |
| Visual Inspection | Before adding to cells, visually inspect all working solutions for any signs of precipitation. | Prevents the addition of precipitated compound to assays. |
| Buffer Stability Analysis | Incubate the PROTAC in the assay buffer over the time course of the experiment and analyze for degradation using HPLC or LC-MS. | Confirms the compound's stability under assay conditions. |
Issue 3: Low and variable oral bioavailability in animal studies.
-
Possible Causes:
-
Poor Aqueous Solubility Limiting Dissolution: The PROTAC is not dissolving efficiently in the gastrointestinal tract.
-
Low Permeability: Even if dissolved, the PROTAC may not efficiently cross the intestinal wall.
-
-
Logical Relationship for Improving Bioavailability:
Caption: Interplay of factors for bioavailability.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing ASDs for initial screening purposes.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, Kollidon® VA64)
-
Volatile solvent system capable of dissolving both the PROTAC and the polymer (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Dissolution: Dissolve both the PROTAC and the selected polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin film.
-
Drying: Further dry the resulting film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Collection: Scrape the dried film to obtain the ASD powder.
-
Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
Protocol 2: Preparation of a PROTAC-Cyclodextrin Inclusion Complex
This protocol describes a common method for forming an inclusion complex to enhance solubility.
Materials:
-
PROTAC compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
Procedure:
-
Molar Ratio Determination: Determine the appropriate molar ratio of PROTAC to cyclodextrin (e.g., 1:1, 1:2).
-
Preparation of Aqueous Solution: Dissolve the cyclodextrin in deionized water to form a clear solution.
-
Complexation: Add the PROTAC powder to the cyclodextrin solution in the determined molar ratio.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 1-2 hours to facilitate the inclusion of the PROTAC into the cyclodextrin cavity. The solution may become clearer as the complex forms.
-
Freeze-Drying (Lyophilization): Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Testing: Dissolve the complex in the desired buffer and measure the PROTAC concentration by HPLC. Compare this to the solubility of the unformulated PROTAC.
Quantitative Data Summary
The following tables provide representative data on how different formulation strategies can impact PROTAC solubility. The values are illustrative and will vary depending on the specific PROTAC molecule.
Table 1: Effect of Co-solvents on PROTAC Solubility in PBS (pH 7.4)
| Formulation | Solubility (µg/mL) | Fold Increase |
| PROTAC in PBS | 1.5 | 1.0 |
| PROTAC in PBS + 1% DMSO | 5.2 | 3.5 |
| PROTAC in PBS + 5% Ethanol | 12.8 | 8.5 |
| PROTAC in PBS + 5% PEG 400 | 25.1 | 16.7 |
Table 2: Comparison of Advanced Formulation Strategies on PROTAC Solubility
| Formulation Strategy | PROTAC Concentration (µg/mL) | Physical State |
| Unformulated PROTAC | < 2 | Crystalline Suspension |
| PROTAC-HP-β-CD Complex (1:2 Molar Ratio) | 75 | Solubilized Complex |
| PROTAC-HPMCAS ASD (1:3 w/w) | 150 (Supersaturated) | Amorphous Dispersion |
References
Technical Support Center: Troubleshooting Amino-PEG10-CH2-Boc Conjugation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Amino-PEG10-CH2-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a heterobifunctional molecule with three key components:
-
Boc-protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group protects the primary amine.[1][2][3] This protection is crucial for sequential conjugation strategies, preventing the amine from reacting while the other end of the linker is being conjugated.[1] The Boc group can be removed under acidic conditions to reveal the free amine for subsequent reactions.[2]
-
PEG10 Spacer (-PEG10-): The polyethylene glycol (PEG) spacer consists of ten repeating ethylene glycol units. This hydrophilic chain enhances the solubility of the conjugate in aqueous media, reduces aggregation, and provides a flexible spacer between the conjugated molecules.
-
Reactive Methylene Group (-CH2-X): The "-CH2-" group is attached to a reactive functional group (X), which is the site of the initial conjugation. The specific nature of "X" determines the type of molecule it can react with. Common reactive groups at this position include halides (e.g., bromide), which are excellent leaving groups for nucleophilic substitution reactions with thiols or amines, or activated esters for reaction with amines.
Q2: How should I store the this compound reagent?
A2: To ensure the stability and reactivity of your linker, it should be stored at -20°C in a desiccated environment to protect it from moisture. Before use, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial, which can lead to hydrolysis of the reagent.
Q3: What solvents are suitable for this conjugation reaction?
A3: The choice of solvent depends on the solubility of your target molecule and the nature of the reactive group on the PEG linker. Common solvents for conjugation reactions include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For reactions involving NHS esters, aqueous buffers with a pH between 7.2 and 8.5 are typically used.
Q4: How can I confirm that my conjugation reaction was successful?
A4: Several analytical techniques can be used to confirm a successful conjugation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the presence of the desired product by identifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic peaks of the PEG spacer (around 3.6 ppm) and the Boc protecting group (around 1.4 ppm), as well as shifts in the signals of the protons adjacent to the newly formed bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of starting materials and the appearance of the new, typically more polar, product peak.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to visualize the consumption of starting materials and the formation of the product, which usually has a different Rf value.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions in a question-and-answer format.
Problem Area 1: Low or No Product Formation
Q: I am not seeing any product, or the yield is very low. What could be the issue?
A: Low or no product formation can stem from several factors related to the reactants or reaction conditions.
-
Inactive Reagents:
-
PEG Linker Degradation: Improper storage can lead to the degradation of the reactive group on the PEG linker. Ensure the linker has been stored correctly at -20°C and protected from moisture.
-
Poor Quality of Target Molecule: Verify the purity and identity of your target molecule.
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The optimal pH depends on the reactive group of the linker and the nucleophile. For NHS ester reactions with amines, a pH of 7.2-8.5 is recommended. For reactions of a halide linker with a thiol, a pH of 6.5-7.5 is a good starting point.
-
Insufficient Base (for halide linkers): If your linker has a halide leaving group, the reaction will generate an acid. This acid can protonate your nucleophile, rendering it unreactive. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is necessary to neutralize this acid.
-
Low Temperature or Short Reaction Time: Some conjugation reactions require heating or extended reaction times to proceed to completion. Monitor the reaction over time to determine the optimal duration.
-
-
Poor Nucleophilicity of the Substrate:
-
If your target molecule is a weak nucleophile (e.g., a sterically hindered amine), the reaction may be slow. Consider increasing the reaction temperature or using a more polar solvent like DMF or DMSO to facilitate the reaction.
-
Problem Area 2: Multiple Products or Side Reactions
Q: My analysis shows multiple unexpected products. What are the likely side reactions?
A: The formation of multiple products often indicates side reactions or lack of specificity.
-
Reaction with Non-target Functional Groups:
-
Hydrolysis of the Linker: If the reaction is performed in an aqueous buffer, hydrolysis of reactive groups like NHS esters can compete with the desired conjugation. Prepare solutions of the NHS ester immediately before use to minimize hydrolysis.
-
Reaction with Hydroxyl Groups: At high pH or with a large excess of an NHS ester, acylation of hydroxyl-containing amino acids can occur as a side reaction.
-
-
Di- or Poly-PEGylation:
-
If your target molecule has multiple nucleophilic sites, you may get a mixture of products with different numbers of PEG chains attached. To favor mono-PEGylation, you can use a lower molar excess of the PEG linker.
-
-
Side Reactions during Boc Deprotection:
-
If you are performing a subsequent Boc deprotection step, ensure you are using appropriate conditions. Incomplete deprotection can leave some of the starting material, while overly harsh conditions can lead to the degradation of your conjugate.
-
Problem Area 3: Difficulty with Product Purification
Q: I am struggling to purify my final PEGylated product. What purification methods are recommended?
A: The purification of PEGylated molecules can be challenging due to their properties.
-
Streaking on Silica Gel Chromatography: The polar PEG chain can cause streaking on normal-phase silica gel. Using a more polar eluent system, such as adding methanol to a dichloromethane or chloroform-based mobile phase, can help. Alternatively, reversed-phase chromatography is often a better choice.
-
Recommended Purification Techniques:
-
Size-Exclusion Chromatography (SEC): SEC is effective at separating PEGylated products from unreacted starting materials based on their size.
-
Ion-Exchange Chromatography (IEX): IEX can separate molecules based on charge and is a powerful tool for purifying PEGylated proteins and separating isomers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of many PEGylated compounds.
-
Dialysis or Ultrafiltration: For larger molecules like proteins, these techniques can be used to remove unreacted PEG linkers and other small molecules.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for PEGylation and Boc protection/deprotection. These values should be optimized for your specific system.
| Parameter | PEGylation (NHS Ester) | PEGylation (Halide) | Boc Protection | Boc Deprotection |
| Molar Ratio (Reagent:Substrate) | 1:1 to 20:1 (Linker:Amine) | 1:1 to 1.5:1 (Linker:Nucleophile) | 1.1:1 to 2:1 ((Boc)₂O:Amine) | - |
| Base (Equivalents) | - | 1.5-2.0 (e.g., DIPEA, TEA) | 1.1 (e.g., TEA) | - |
| Solvent | PBS buffer (pH 7.2-8.5), DMF, DMSO | DMF, DMSO, DCM | DCM, THF, Acetonitrile | DCM, Dioxane |
| Temperature (°C) | 4 - 25 | 25 - 50 | 0 - 25 | 0 - 25 |
| Reaction Time (hours) | 1 - 24 | 4 - 24 | 1 - 12 | 1 - 4 |
| Typical Yield | Variable | Variable | >90% | >95% |
Experimental Protocols
General Protocol for Conjugation of Amino-PEG10-CH2-X (where X is a halide) to a Thiol-Containing Molecule
-
Dissolve the Target Molecule: Dissolve your thiol-containing molecule in an anhydrous aprotic solvent such as DMF or DMSO.
-
Add Base: Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution to act as an acid scavenger.
-
Add PEG Linker: Add 1.0-1.2 equivalents of the Amino-PEG10-CH2-X linker to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction and purify the conjugate using an appropriate method such as preparative HPLC or column chromatography.
General Protocol for Boc Deprotection
-
Dissolve the Conjugate: Dissolve the Boc-protected conjugate in an anhydrous solvent like DCM.
-
Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitor Progress: Monitor the deprotection by TLC or LC-MS.
-
Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The deprotected product is often obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated.
Visualizations
Caption: Troubleshooting workflow for failed this compound conjugation reactions.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation with PEG10
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing linker length for ternary complex formation, with a focus on utilizing a PEG10 linker in your Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. Its primary function is to bring the POI and the E3 ligase into close enough proximity to facilitate the transfer of ubiquitin to the POI, which subsequently marks it for degradation by the proteasome. The linker's length, chemical composition, and flexibility are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Q2: What are the specific advantages of using a PEG10 linker in PROTAC design?
A2: Polyethylene glycol (PEG) linkers, including PEG10, are frequently used in PROTAC design due to several beneficial properties. Their inherent hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule. The well-defined length of PEG units allows for systematic and precise optimization of the linker length. A PEG10 linker provides a specific, intermediate length that can be a good starting point for optimization, balancing flexibility with the need to induce a productive ternary complex.
Q3: How does the length of a PEG linker, such as PEG10, impact the efficacy of a PROTAC?
A3: Linker length is a critical parameter for PROTAC activity.
-
Too short: A linker that is too short may lead to steric hindrance, preventing the stable formation of the ternary complex.
-
Too long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also lead to decreased potency due to a higher entropic penalty upon binding. The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in many PROTAC-based assays where at high concentrations, the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex. This saturation of both the target and the E3 ligase with the PROTAC prevents the formation of the productive ternary complex, leading to a decrease in degradation at high PROTAC concentrations. While linker length doesn't directly cause the hook effect, an optimized linker that promotes a highly stable and cooperative ternary complex can sometimes help to mitigate it by favoring the ternary complex over the binary ones.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of PEG10-containing PROTACs.
Problem 1: No or low degradation of the target protein is observed with the PEG10 linker.
| Possible Causes | Recommended Solutions |
| Suboptimal Linker Length | The PEG10 linker may be too short or too long for your specific target-E3 ligase pair. Synthesize and test a range of linker lengths around PEG10 (e.g., PEG8, PEG12) to identify the optimal length. |
| Inefficient Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly assess the formation and stability of the ternary complex with the PEG10 linker. This will confirm if the issue lies in the ternary complex formation step. |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the PEG10 linker, may limit its ability to cross the cell membrane. Assess cellular uptake using techniques like NanoBRET target engagement assays or LC-MS/MS quantification of intracellular PROTAC levels. |
| "Hook Effect" | High concentrations of the PROTAC may be inhibiting degradation. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to observe the potential bell-shaped curve characteristic of the hook effect. |
| Low Protein Expression | The levels of the target protein or the E3 ligase in the cell model may be insufficient for detectable degradation. Verify the expression levels of both proteins using Western Blotting. |
Problem 2: Inconsistent results between biochemical and cellular degradation assays.
| Possible Causes | Recommended Solutions |
| Different Experimental Conditions | Biochemical assays using purified proteins may not fully replicate the complex cellular environment. Factors such as protein concentrations, post-translational modifications, and the presence of competing endogenous molecules can influence PROTAC activity in cells. |
| Cellular Uptake or Stability Issues | The PROTAC with the PEG10 linker may not be cell-permeable or could be rapidly metabolized within the cell. Evaluate cell permeability and compound stability using methods like cellular thermal shift assays (CETSA) or LC-MS/MS. |
| "Unproductive" Ternary Complex | A stable ternary complex observed in biochemical assays does not guarantee efficient degradation in cells. The geometry of the complex formed with the PEG10 linker might not be optimal for ubiquitination. It is crucial to correlate biophysical data with cellular degradation data. |
| Off-Target Effects | At higher concentrations, the PROTAC may engage other proteins, leading to unexpected cellular responses that could interfere with the degradation of the intended target. |
Data Presentation
The following table provides a hypothetical example of how to present quantitative data when optimizing PEG linker length.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC ID | Linker | Linker Length (atoms) | Ternary Complex KD (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG6 | ~24 | 85 | 120 | 75 |
| PROTAC-B | PEG10 | ~36 | 25 | 35 | 95 |
| PROTAC-C | PEG12 | ~42 | 40 | 60 | 90 |
| PROTAC-D | PEG18 | ~60 | 150 | 250 | 60 |
Note: Data is hypothetical and for illustrative purposes only. KD, DC50, and Dmax values are highly dependent on the specific target, E3 ligase, and assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC with the PEG10 linker (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence
-
Technical Support Center: Overcoming Steric Hindrance with Amino-PEG10-CH2-Boc Linker
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the Amino-PEG10-CH2-Boc linker. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions for overcoming steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker in bioconjugation?
The this compound linker is a heterobifunctional molecule designed to connect two molecules of interest, such as a protein and a small molecule drug. Its primary functions are:
-
Spacer Arm: The polyethylene glycol (PEG) chain of ten ethylene glycol units provides a flexible, hydrophilic spacer. This physically separates the conjugated molecules, which can be crucial for overcoming steric hindrance and preserving the biological activity of each component.
-
Increased Hydrophilicity: The PEG component enhances the water solubility of the conjugate, which can prevent aggregation, a common issue when working with hydrophobic molecules.[1]
-
Controlled Conjugation: The Boc (tert-Butyloxycarbonyl) protecting group on the terminal amine allows for a stepwise and controlled conjugation strategy. The other end of the linker can be modified to react with a specific functional group, and the Boc group can be removed later under acidic conditions to expose the amine for a subsequent reaction.
Q2: How does the PEG10 chain length specifically help in overcoming steric hindrance?
Steric hindrance occurs when the bulky nature of molecules prevents them from interacting effectively. The PEG10 chain in the this compound linker acts as a flexible spacer that introduces distance and mobility between the conjugated partners. This separation can:
-
Improve accessibility: It allows a conjugated small molecule to reach its binding pocket on a target protein without being obstructed by the larger biomolecule it's attached to.
-
Maintain protein conformation: By preventing the conjugated molecule from interfering with the protein's natural folding, it helps to preserve the protein's biological activity.
-
Enhance binding to cell surface receptors: In the context of antibody-drug conjugates (ADCs), the linker ensures the drug molecule does not impede the antibody's ability to bind to its target antigen on a cell surface.
Q3: When should I consider using a linker with a different PEG length?
The choice of PEG linker length is critical and depends on the specific application.
-
Shorter PEG chains (e.g., PEG2-PEG4): These are suitable when a more rigid connection is desired or when the conjugated molecules are relatively small and do not sterically hinder each other.
-
Longer PEG chains (e.g., PEG12, PEG24): These may be necessary when conjugating very large or bulky molecules, or when a significant increase in hydrophilicity is required to prevent aggregation. However, excessively long linkers can sometimes lead to reduced binding affinity due to increased flexibility or undesirable interactions with the target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Steric Hindrance at the Conjugation Site: The functional group on your biomolecule may be located in a sterically crowded region, preventing the linker from accessing it. | - Consider using a longer PEG linker to provide more separation.- Optimize reaction conditions (pH, temperature, reaction time) to improve reaction kinetics. |
| Inefficient Deprotection of the Boc Group: Incomplete removal of the Boc group will result in a non-reactive amine. | - Ensure the acidic conditions for deprotection are optimal (e.g., using trifluoroacetic acid (TFA) in a suitable solvent).- Perform a test deprotection on a small scale and confirm the removal of the Boc group by mass spectrometry. | |
| Hydrolysis of Reactive Groups: If the other end of the linker is functionalized with a hydrolytically unstable group (e.g., an NHS ester), it may degrade during the reaction. | - Prepare fresh solutions of the linker immediately before use.- Control the pH of the reaction buffer to minimize hydrolysis. | |
| Aggregation of the Final Conjugate | Insufficient Hydrophilicity: The conjugated molecule may be highly hydrophobic, and the PEG10 chain may not be sufficient to maintain solubility. | - Consider using a longer or branched PEG linker to increase the overall hydrophilicity of the conjugate.- Optimize the buffer conditions (e.g., pH, ionic strength) to enhance solubility. |
| High Drug-to-Antibody Ratio (DAR): For ADCs, a high DAR can increase the overall hydrophobicity and lead to aggregation. | - Aim for a lower DAR by adjusting the molar ratio of the linker-drug complex to the antibody during conjugation.- Analyze the product by size-exclusion chromatography (SEC) to quantify the level of aggregation.[1] | |
| Loss of Biological Activity of the Conjugate | Conjugation at a Critical Site: The linker may be attached to a region of the biomolecule that is essential for its function. | - If possible, use site-specific conjugation methods to attach the linker to a non-essential region of the biomolecule.- Protect the active site of the biomolecule during the conjugation reaction using a reversible inhibitor. |
| Conformational Changes Induced by the Linker: The presence of the linker and the conjugated molecule may alter the three-dimensional structure of the biomolecule. | - Experiment with linkers of different lengths to find one that minimizes conformational changes.- Perform functional assays to assess the biological activity of the purified conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the this compound linker to expose the primary amine.
-
Dissolution: Dissolve the Boc-protected linker in a suitable solvent such as dichloromethane (DCM).
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The deprotected linker can be purified by a suitable method, such as precipitation with cold diethyl ether or by chromatography.
-
Verification: Confirm the removal of the Boc group by mass spectrometry.
Protocol 2: Two-Step Conjugation to a Protein
This protocol outlines a general strategy for conjugating a small molecule and a protein using the this compound linker.
Step 1: Conjugation of the Small Molecule to the Linker
-
Functionalization: Ensure the non-Boc protected end of the this compound linker is functionalized with a group that can react with your small molecule (e.g., an NHS ester to react with an amine on the small molecule).
-
Reaction: Dissolve the functionalized linker and the small molecule in a suitable anhydrous solvent (e.g., DMF or DMSO). Add a non-nucleophilic base (e.g., DIPEA) if necessary.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the linker-small molecule conjugate using an appropriate chromatographic method (e.g., HPLC).
-
Verification: Confirm the successful conjugation by mass spectrometry.
Step 2: Conjugation of the Linker-Small Molecule to the Protein
-
Deprotection: Deprotect the Boc group on the purified linker-small molecule conjugate as described in Protocol 1.
-
Protein Preparation: Prepare the protein in a suitable buffer at an appropriate pH for the desired conjugation chemistry.
-
Conjugation: Add the deprotected linker-small molecule to the protein solution at a desired molar ratio. The specific reaction conditions will depend on the conjugation chemistry being used (e.g., EDC/NHS coupling for a carboxyl group on the protein).
-
Incubation: Incubate the reaction mixture for a specified time at a controlled temperature.
-
Quenching: Quench the reaction by adding a small molecule that will react with any remaining active groups.
-
Purification: Purify the final protein-linker-small molecule conjugate using size-exclusion chromatography or dialysis to remove unreacted components.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Visualizations
Caption: A two-step experimental workflow for bioconjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
stability issues and storage conditions for Amino-PEG10-CH2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for Amino-PEG10-CH2-Boc. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional molecule featuring a terminal primary amine, a ten-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and provides flexibility, while the terminal amine and the Boc-protected amine allow for sequential or selective conjugation to other molecules. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapies where precise control over conjugation chemistry is required.[1]
Q2: What are the primary stability concerns for this compound?
The two main points of instability in this compound are the Boc-protecting group and the PEG backbone.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and will be cleaved, exposing the primary amine.[2][3][4] It is, however, generally stable to basic and nucleophilic conditions.[2]
-
PEG Chain Degradation: The polyethylene glycol (PEG) chain is susceptible to oxidative degradation. This can be accelerated by exposure to high temperatures, transition metals, and repeated freeze-thaw cycles. Degradation can lead to chain cleavage, resulting in byproducts such as formaldehyde and acetaldehyde.
Q3: How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended:
| Storage Type | Temperature | Duration | Special Conditions |
| Solid Compound | -20°C | Long-term | Desiccate to protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: What solvents are recommended for preparing stock solutions of this compound?
For preparing stock solutions, it is recommended to use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is high-purity and dry to prevent hydrolysis of the Boc group or degradation of the PEG chain.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
Problem 1: Unexpected deprotection of the Boc group.
-
Possible Cause: Exposure to acidic conditions during your reaction or workup. The Boc group is highly sensitive to acid.
-
Solution:
-
Ensure all reaction and purification buffers are neutral or basic.
-
Avoid using acidic solvents or reagents in your reaction steps prior to the intended deprotection.
-
If acidic conditions are unavoidable in a subsequent step, consider if the Boc-protected intermediate can be used immediately after purification without prolonged storage.
-
Problem 2: Low yield or incomplete reaction during conjugation.
-
Possible Cause 1: Degraded Reagent. The primary amine may have been compromised, or the PEG chain may have degraded.
-
Solution 1:
-
Always use fresh, properly stored this compound.
-
Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The pH, temperature, or solvent may not be ideal for the conjugation reaction.
-
Solution 2:
-
Optimize the pH of your reaction. For reactions involving the primary amine, such as NHS ester couplings, a pH of 7-9 is typically recommended.
-
Ensure the chosen solvent is compatible with all reaction components and does not promote degradation.
-
Problem 3: Presence of unexpected byproducts in analytical data (e.g., LC-MS, NMR).
-
Possible Cause: Oxidative degradation of the PEG chain. This can lead to a heterogeneous mixture of molecules with different chain lengths.
-
Solution:
-
Minimize exposure of the compound to air and light.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Ensure that all buffers and solvents are free of trace metal contaminants, which can catalyze oxidation.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), weigh the desired amount of the compound.
-
Add anhydrous DMSO or DMF to the solid to achieve the desired concentration.
-
If solubility is an issue, the tube may be gently warmed to 37°C and sonicated for a short period.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visual Guides
Caption: Key factors affecting the stability of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Managing Aggregation of PROTACs with Amino-PEG10-CH2-Boc Linkers
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate an Amino-PEG10-CH2-Boc linker. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific aggregation-related issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The intrinsic aqueous solubility of the PROTAC is low, and the final concentration exceeds its thermodynamic solubility limit. | 1. Lower Final Concentration: Empirically determine the maximum soluble concentration of your PROTAC in the final aqueous buffer. 2. Use Co-solvents: If compatible with your assay, add a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the aqueous buffer before adding the PROTAC. 3. Optimize Buffer Conditions: Investigate the effect of pH and ionic strength on solubility, especially if your PROTAC has ionizable groups.[1] |
| Increased particle size or polydispersity observed in Dynamic Light Scattering (DLS). | The PROTAC is forming soluble aggregates or oligomers in the solution. | 1. Centrifugation/Filtration: Before analysis, centrifuge your sample at high speed or filter it through a low protein-binding filter (e.g., 0.22 µm) to remove large aggregates. 2. Formulation Adjustment: Experiment with different buffer components or excipients (e.g., polysorbates) to improve colloidal stability. 3. Temperature Control: Assess the effect of temperature on aggregation. Some PROTACs may be more stable at lower temperatures. |
| Appearance of high molecular weight species in Size-Exclusion Chromatography (SEC). | The PROTAC is forming stable oligomers or aggregates that do not dissociate under the chromatographic conditions. | 1. Optimize Mobile Phase: Modify the mobile phase composition by altering the pH, ionic strength, or adding organic modifiers to disrupt non-covalent interactions. 2. SEC with Multi-Angle Light Scattering (SEC-MALS): Use SEC-MALS to obtain absolute molar mass determination of the eluting species, confirming the presence and size of aggregates.[2][3] 3. Denaturing SEC: As a diagnostic tool, run SEC under denaturing conditions to see if the aggregates are non-covalently associated. |
| Visible particles or cloudiness in the PROTAC solution over time. | The PROTAC has poor long-term stability in the chosen storage buffer, leading to aggregation and precipitation. | 1. Storage Buffer Optimization: Screen different storage buffers for long-term stability. Consider the addition of cryoprotectants like glycerol for frozen storage. 2. Flash Freezing and Aliquoting: Aliquot the PROTAC solution into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C to minimize freeze-thaw cycles.[4] 3. Lyophilization: For long-term storage, consider lyophilizing the PROTAC from a suitable buffer. |
| Inconsistent results in cell-based assays. | Aggregation of the PROTAC in the cell culture media is leading to variable effective concentrations. | 1. Pre-dilution and Sonication: Prepare a concentrated stock in a co-solvent and dilute it into the final media with vigorous vortexing or brief sonication immediately before adding to the cells. 2. Solubility in Media: Determine the solubility of your PROTAC in the specific cell culture media being used, as components in the media can affect solubility. 3. Use of Surfactants: If permissible in your assay, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: Isn't the this compound linker supposed to prevent aggregation?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1] A PEG10 linker provides a significant hydrophilic component to the molecule. However, the overall solubility and aggregation propensity of a PROTAC are complex properties influenced by the two ligands (the warhead and the E3 ligase binder) and the linker. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility despite the presence of a PEG chain. If the warhead and E3 ligase ligand are highly hydrophobic, the PEG10 linker may not be sufficient to completely overcome their tendency to aggregate.
Q2: How does the Boc protecting group affect aggregation?
A2: The tert-butyloxycarbonyl (Boc) protecting group is relatively non-polar and can contribute to the overall hydrophobicity of the PROTAC, potentially influencing its aggregation. The final deprotection step to yield the free amine is crucial. Incomplete deprotection or byproducts from the deprotection reaction can lead to a heterogeneous mixture with varying physicochemical properties, which may increase the propensity for aggregation. It is essential to ensure complete deprotection and purification of the final PROTAC. Standard deprotection protocols often involve treatment with acids like trifluoroacetic acid (TFA).
Q3: What are the recommended storage conditions for PROTACs containing this linker?
A3: For long-term stability, it is generally recommended to store the PROTAC as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions are typically prepared in an anhydrous organic solvent like DMSO and should be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, storage should be for the shortest possible time, and conditions should be optimized for each specific PROTAC.
Q4: At what stage of my experiment should I be most concerned about aggregation?
A4: Aggregation can occur at multiple stages. Key points of concern include:
-
After purification: When changing solvent systems from purification to storage.
-
During storage: Especially if stored improperly or for extended periods.
-
Upon preparation of working solutions: Diluting a concentrated DMSO stock into an aqueous buffer is a common step where precipitation and aggregation can occur.
-
In cell-based assays: The components of cell culture media can interact with the PROTAC and influence its solubility and aggregation state.
Q5: What is the "hook effect" and is it related to aggregation?
A5: The "hook effect" describes the observation where the degradation of the target protein decreases at high concentrations of a PROTAC. This is not directly caused by aggregation but by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). However, poor solubility and aggregation at high concentrations can complicate the interpretation of the hook effect. It is important to ensure that the concentrations used in your experiments are below the aggregation threshold of your PROTAC.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of particles in the PROTAC solution and detect the presence of aggregates.
Materials:
-
PROTAC sample in the desired buffer
-
DLS instrument
-
Low-volume cuvette
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC solution at the desired concentration in a pre-filtered, high-purity buffer.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the experiment.
-
Allow the instrument to equilibrate.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A high PDI value (>0.3) or the presence of multiple peaks in the size distribution indicates aggregation.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates from the monomeric PROTAC.
Materials:
-
PROTAC sample
-
HPLC or FPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the PROTAC in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or a wavelength where the PROTAC has maximum absorbance).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and any high molecular weight (HMW) species (aggregates). Aggregates will elute earlier than the monomer.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Visualization of Aggregates
Objective: To visually inspect the morphology of PROTAC aggregates.
Materials:
-
PROTAC sample
-
TEM grid (e.g., carbon-coated copper grid)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Transmission Electron Microscope
Methodology:
-
Sample Preparation:
-
Apply a small drop of the PROTAC solution to the TEM grid for 1-2 minutes.
-
Blot away the excess liquid with filter paper.
-
-
Staining:
-
Apply a drop of the negative stain solution to the grid for 1 minute.
-
Blot away the excess stain.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Insert the grid into the TEM.
-
Acquire images at different magnifications to observe the morphology and size of any aggregates present.
-
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC aggregation issues.
Caption: General experimental workflow for the analysis of PROTAC aggregation.
References
- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
side reactions of Amino-PEG10-CH2-Boc and how to avoid them
Welcome to the technical support center for Amino-PEG10-CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional PEG linker. Here, you will find detailed information on potential side reactions and strategies to avoid them, ensuring the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a polyethylene glycol (PEG) spacer of 10 repeating units. One terminus features a Boc-protected amine, while the other end possesses a reactive functional group (e.g., NHS ester, carboxylic acid, alkyne, etc.) designed for conjugation to target molecules such as proteins, peptides, or surfaces. The Boc (tert-butyloxycarbonyl) group is a widely used acid-labile protecting group for amines.[1][2] This linker is commonly employed in bioconjugation and drug delivery to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[3][4][5]
Q2: What are the most common side reactions associated with the Boc-protected amine?
The primary side reaction involving the Boc group occurs during the deprotection step. This process is typically carried out using strong acids like trifluoroacetic acid (TFA). The main side reaction is the alkylation of nucleophilic residues (e.g., tryptophan, methionine, or free thiols) on the target molecule by the tert-butyl cation that is generated as a byproduct of Boc cleavage. Incomplete deprotection can also be an issue, leading to a heterogeneous product mixture.
Q3: What side reactions can occur at the other functional end of the PEG linker during conjugation?
The side reactions at the reactive end of the linker are dependent on the specific functional group. For instance:
-
NHS esters: Hydrolysis of the N-hydroxysuccinimide ester is a major side reaction, especially in aqueous solutions with a pH above 8.5 or in the presence of high concentrations of nucleophilic buffers (e.g., Tris). This hydrolysis competes with the desired amidation reaction with primary amines on the target molecule, leading to lower conjugation yields.
-
Carboxylic acids: When activating a terminal carboxyl group (e.g., using EDC/NHS chemistry), a common side reaction is the formation of an unreactive N-acylurea byproduct.
-
Maleimides: While highly specific for thiols, maleimides can react with primary amines at pH values above 8, although this reaction is generally slower than the reaction with thiols.
Q4: How can I minimize side reactions during Boc deprotection?
To minimize alkylation side reactions during Boc deprotection, the use of "scavengers" in the deprotection solution is highly recommended. Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with your target molecule. Common scavengers include:
-
Thioanisole
-
Anisole
-
1,2-ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
The choice of scavenger depends on the specific amino acid composition of your protein or peptide.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of the reactive group (e.g., NHS ester) | Ensure that the reaction buffer has the optimal pH (typically 7.2-8.0 for NHS esters). Avoid buffers containing primary amines (e.g., Tris). Use the PEG linker immediately after dissolving it. |
| Suboptimal molar ratio of reactants | Optimize the molar ratio of the this compound linker to your target molecule. A 5 to 20-fold molar excess of the linker is a common starting point. |
| Steric hindrance | The conjugation site on your target molecule may be sterically inaccessible. Consider changing the reaction conditions (e.g., pH, temperature) to alter the conformation of your molecule. |
| Incorrect buffer composition | Ensure the buffer components are compatible with your chosen conjugation chemistry. For example, avoid nucleophilic buffers when using NHS esters. |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration | Use a sufficiently strong acid, such as trifluoroacetic acid (TFA), typically at a concentration of 20-50% in a suitable solvent like dichloromethane (DCM). For some substrates, a stronger acid system like 4M HCl in dioxane may be necessary. |
| Inadequate reaction time or temperature | Increase the reaction time and monitor the progress by an appropriate analytical method (e.g., LC-MS). While many deprotections are performed at room temperature, gentle heating may be required for sterically hindered substrates. |
| Poor solubility | Ensure that your PEGylated conjugate is fully dissolved in the deprotection solvent. DCM is a common choice for TFA-mediated deprotection. |
Issue 3: Presence of Side Products after Deprotection
| Possible Cause | Recommended Solution |
| Alkylation of sensitive residues | Add scavengers to the deprotection cocktail to trap the tert-butyl cations. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane. The choice of scavengers should be tailored to the amino acid composition of your molecule. |
| Acid-labile protecting groups on the target molecule | If your target molecule contains other acid-sensitive protecting groups, they may be cleaved during Boc deprotection. Consider using an orthogonal protection strategy where protecting groups are removed under different conditions. |
| Oxidation of sensitive residues | If your molecule contains sensitive residues like methionine or cysteine, ensure that the deprotection is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS-Ester-PEG-Boc Linker to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG linker to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess PEG linker and quenching reagents.
Protocol 2: Boc Deprotection of a PEGylated Conjugate
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction Setup: Dissolve the lyophilized Boc-protected PEG-conjugate in the deprotection cocktail.
-
Incubation: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress using LC-MS.
-
Removal of TFA: After the reaction is complete, remove the TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the final product under vacuum.
Visualizing the Workflow
Below are diagrams illustrating the key processes and potential issues in the use of this compound.
This technical support guide provides a comprehensive overview of the potential challenges and solutions when working with this compound. By understanding these potential side reactions and implementing the recommended strategies, researchers can significantly improve the efficiency and success of their conjugation experiments.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection of Amino-PEG10-CH2-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Boc deprotection of Amino-PEG10-CH2-Boc and similar PEGylated compounds.
Troubleshooting Guide
Encountering issues during Boc deprotection can be common. This guide outlines potential problems, their probable causes, and actionable solutions to improve your reaction yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to efficiently cleave the Boc group.[1] | Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM).[1] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or low temperature.[1] | Extend the reaction time and monitor progress using TLC or LC-MS.[1] Most Boc deprotections are performed at room temperature; however, gentle heating may be required for some substrates. | |
| Steric Hindrance: The PEG chain's bulkiness may impede the acid's access to the Boc-protected amine, slowing the reaction. | Increase the reaction time and/or the acid concentration to overcome the steric hindrance. | |
| Solvent Issues: Poor solubility of the PEGylated compound in the chosen solvent can lead to an incomplete reaction. | Ensure that the this compound is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a commonly used solvent. | |
| Formation of Side Products | Cation Scavenging Issues: The tert-butyl cation generated during deprotection can lead to side reactions with electron-rich residues. | Add scavengers like triisopropylsilane (TIS) (2.5-5%) or water (2.5-5%) to the reaction mixture to trap the tert-butyl cation. |
| Acid-Labile Functional Groups: Other functional groups in the molecule may be sensitive to the acidic conditions required for Boc deprotection. | If acid-sensitive esters are present, consider alternative deprotection methods. One user reported a 10-20% loss of ester bonds under standard TFA conditions. | |
| Difficulty in Product Isolation | Residual Acid: Remaining TFA can make product isolation and subsequent reactions challenging. | After removing the solvent and excess TFA under reduced pressure, co-evaporate with toluene multiple times to remove residual acid. |
| Product Solubility: The deprotected amine salt may have different solubility characteristics than the starting material. | If the product is not water-soluble, an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can be performed to neutralize the TFA salt and facilitate extraction into an organic solvent. For water-soluble products, precipitation by adding a non-polar solvent like diethyl ether may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of a PEGylated amine?
A typical starting point for Boc deprotection is to dissolve the PEGylated compound in dichloromethane (DCM) and add trifluoroacetic acid (TFA).
| Parameter | Recommended Starting Condition |
| Acid | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | 0°C initially, then warming to room temperature |
| Reaction Time | 1-2 hours, monitor for completion |
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of starting material, product, and any byproducts by monitoring their respective masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress of the reaction can be followed by observing the disappearance of the singlet signal from the tert-butyl protons of the Boc group, which is typically around 1.4 ppm in the 1H NMR spectrum.
Q3: Are there alternatives to using TFA for Boc deprotection?
Yes, if your compound is sensitive to the harshness of TFA, other acidic conditions can be employed. A common alternative is 4M HCl in 1,4-dioxane. For substrates with particularly acid-sensitive groups, other methods like using zinc bromide have been reported.
Q4: How do I remove the TFA salt after deprotection?
To obtain the free amine, a basic workup is necessary. After the reaction, the mixture can be concentrated, and the residue can be redissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Following the base wash, the organic layer should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20–50% (v/v).
-
If your substrate contains sensitive functional groups, consider adding a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5–5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress using TLC or LC-MS until all the starting material has been consumed (typically 1–2 hours).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting TFA salt of the deprotected amine can either be used directly or neutralized to the free amine as described in the FAQ section.
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve with known concentrations of both the starting material (Boc-protected) and the expected deprotected product.
-
At designated time points during the deprotection reaction, carefully withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase that may contain a neutralizing agent.
-
Inject the quenched sample into a reverse-phase HPLC system (e.g., C18 column).
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product.
-
Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Amino-PEG10-CH2-Boc linker on PROTAC cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG linker, such as this compound, in a PROTAC?
A1: Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to connect the target protein ligand and the E3 ligase ligand.[1][2] They are utilized to enhance the aqueous solubility of the PROTAC molecule, which can in turn affect its cell permeability and potential for oral absorption.[1][2] The length of the PEG linker is a critical parameter that influences the degradation efficiency of the target protein.[2]
Q2: How does a PEG10 linker specifically impact PROTAC cell permeability?
A2: A PEG10 linker can have a dual effect on cell permeability. On one hand, its hydrophilic nature can improve the solubility of often lipophilic PROTAC molecules. PEG linkers can also adopt a "chameleonic" conformation, folding to shield their polar surface area within the hydrophobic environment of the cell membrane, which may facilitate cell entry. On the other hand, a long linker like PEG10 increases the molecular weight and flexibility of the PROTAC, which can negatively affect its ability to cross the cell membrane.
Q3: What is the purpose of the Boc (tert-Butyloxycarbonyl) protecting group and how does it affect permeability?
A3: The Boc group is a protecting group for the amine functionality in the linker. While essential for certain synthetic steps, the bulky and lipophilic nature of the Boc group increases the overall molecular weight of the final PROTAC, which can potentially reduce its cell permeability. In many cases, this group is removed in the final PROTAC molecule. If it remains, its impact on permeability should be experimentally evaluated.
Q4: What are the key assays to measure the cell permeability of my PROTAC?
A4: Several in vitro assays are standard for assessing PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, modeling passive transcellular permeability. It is often used as an initial screening tool.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.
-
Chloroalkane Penetration Assay (CAPA): This is a quantitative method to rank the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.
Troubleshooting Guide
Problem 1: My PROTAC with an this compound linker shows low intracellular concentration and poor target degradation.
-
Possible Cause 1: High Polarity and Molecular Weight. The inherent properties of a long PEG linker can lead to poor passive diffusion.
-
Suggested Solution: Consider synthesizing analogues with shorter PEG chains (e.g., PEG4, PEG6) or replacing the PEG linker with a more lipophilic alkyl chain. An amide-to-ester substitution within the linker can also reduce polarity and the number of hydrogen bond donors, potentially improving permeability.
-
-
Possible Cause 2: Presence of the Boc Protecting Group. The bulky Boc group may be sterically hindering membrane passage.
-
Suggested Solution: If synthetically feasible and the free amine is not required for activity, synthesize the final PROTAC without the Boc group or replace it with a smaller protecting group.
-
-
Possible Cause 3: Active Efflux. The PROTAC may be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Suggested Solution: Perform a Caco-2 assay and determine the efflux ratio. If the efflux ratio is high, co-administration with a known efflux pump inhibitor (e.g., verapamil) in your cellular assays can help confirm this mechanism.
-
Problem 2: My PROTAC has acceptable permeability in PAMPA but low activity in cell-based assays.
-
Possible Cause 1: Suboptimal Conformation for Ternary Complex Formation. While the PROTAC can enter the cell, the linker may not allow for a productive conformation between the target protein and the E3 ligase.
-
Suggested Solution: Systematically vary the linker length (e.g., shorter or longer PEG chains) to identify the optimal geometry for ternary complex formation and subsequent target ubiquitination.
-
-
Possible Cause 2: Metabolic Instability. The PROTAC may be rapidly metabolized within the cell.
-
Suggested Solution: Investigate potential metabolic liabilities in the linker. For example, amide bonds can be susceptible to hydrolysis and can be replaced with more stable ether or triazole linkages.
-
Quantitative Data Summary
The following tables summarize permeability data for representative PROTACs with PEG linkers from published studies. Note that data for the exact this compound linker is not available in the public domain, but these examples provide a useful reference for expected permeability ranges and the impact of structural modifications.
Table 1: PAMPA Permeability of Representative PROTACs
| PROTAC ID | Linker Type | Target | E3 Ligase | PAMPA Papp (10-6 cm/s) | Reference |
| PROTAC 14 | PEG | Androgen Receptor | Cereblon | 1.7 | |
| PROTAC 19 | PEG | Androgen Receptor | Adamantyl | 2.3 | |
| PROTAC 20b | PEG | Androgen Receptor | VHL | 0.35 | |
| MZ1 | PEG | BRD4 | VHL | 0.01 | |
| ARV-771 | PEG | BET | VHL | 0.2 |
Table 2: Caco-2 Permeability of Representative PROTACs
| PROTAC ID | Linker Type | Target | E3 Ligase | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG | Androgen Receptor | Cereblon | 1.7 | 8.4 | |
| PROTAC 20d | PEG | Androgen Receptor | VHL | < 0.8 | > 12 | |
| PROTAC 20b | PEG | Androgen Receptor | VHL | 0.35 | 0.7 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate: Add the test PROTAC (dissolved in a suitable buffer, e.g., PBS at pH 7.4) to the wells of the donor plate.
-
Preparation of the Acceptor Plate: Fill the wells of the acceptor plate with the same buffer.
-
Assembly of the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral - A→B): a. Remove the culture medium from both the apical (upper) and basolateral (lower) chambers. b. Add the test PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber. c. Incubate at 37°C for a defined period (e.g., 2 hours). d. Collect samples from the basolateral chamber at different time points.
-
Permeability Measurement (Basolateral to Apical - B→A): a. Add the test PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber. b. Incubate and collect samples from the apical chamber.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: a. Calculate the Papp for both A→B and B→A directions. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Permeability Assessment.
Caption: Troubleshooting Decision Tree for PROTACs.
References
Technical Support Center: Formulation Strategies for Poorly Soluble Amino-PEG10-CH2-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility and formulation challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate Amino-PEG10-CH2-Boc linkers or similar PEGylated structures.
Frequently Asked Questions (FAQs)
Q1: Why does my PROTAC have poor aqueous solubility, even with a hydrophilic PEG10 linker?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to improve hydrophilicity and aqueous solubility, the overall solubility is a composite property of the entire molecule.[1] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability.[1] The high hydrophobicity of the two terminal ligands—the warhead for the target protein and the recruiter for the E3 ligase—can easily overwhelm the solubilizing effect of a PEG10 linker.[1]
Q2: What is the first step to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The first and most critical step is to accurately quantify the thermodynamic solubility of your compound in relevant aqueous buffers (e.g., PBS, simulated intestinal fluids) and cell culture media. This establishes a baseline for evaluating improvement strategies.[1] Simple modifications to the buffer, such as adjusting the pH, can sometimes improve solubility if your PROTAC contains ionizable functional groups.[1]
Q3: My PROTAC precipitates immediately when I dilute it from a DMSO stock into an aqueous buffer. What should I do?
A3: This common issue, often called "crashing out," occurs when the PROTAC's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. To address this, you can:
-
Lower the Final Concentration: Determine the maximum achievable concentration in your final buffer without precipitation.
-
Use Co-solvents: If compatible with your experimental assay, add a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final aqueous buffer.
-
Employ Advanced Formulations: If a sufficient concentration cannot be achieved with co-solvents, an advanced formulation strategy is necessary.
Q4: What are the most common advanced formulation strategies for poorly soluble PROTACs?
A4: Several formulation technologies are highly effective for enhancing the solubility of challenging molecules like PROTACs. The most successful approaches include:
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the PROTAC in an amorphous state within a polymer matrix. This prevents crystallization and can generate and maintain a supersaturated state in solution, significantly increasing bioavailability.
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Self-Microemulsifying Drug Delivery Systems (SMEDDS). These systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions or nanoemulsions upon gentle agitation in an aqueous medium, effectively solubilizing the PROTAC.
-
Nanoparticle-Based Delivery: Encapsulating the PROTAC within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric micelles, can improve solubility, prolong circulation time, and enhance delivery to target tissues.
Q5: How does the Boc (tert-Butyloxycarbonyl) protecting group affect my PROTAC's solubility?
A5: The this compound moiety is a synthetic precursor. In the final PROTAC, the Boc group is typically removed to allow for coupling with either the warhead or the E3 ligase ligand. However, if a Boc group remains on another part of the final PROTAC molecule, it will increase the molecule's lipophilicity and molecular weight, generally contributing to lower aqueous solubility.
Troubleshooting Guide: Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "crashes out" of aqueous buffer upon dilution from DMSO stock. | The final concentration exceeds the PROTAC's thermodynamic solubility. | 1. Reduce the final PROTAC concentration. 2. Incorporate a co-solvent (e.g., 1-5% PEG 400, ethanol) into the aqueous buffer. 3. Increase the volume of the final DMSO stock added very slowly while vortexing the aqueous buffer. |
| Inconsistent results in cell-based assays. | 1. Compound precipitation in cell culture media at the tested concentrations. 2. Degradation of the PROTAC in the buffer over time. 3. Inconsistent DMSO stock concentration due to weighing or dissolution errors. | 1. Visually inspect wells for precipitation and test lower concentrations. 2. Prepare fresh solutions for each experiment. 3. Consider a formulation approach (e.g., cyclodextrin inclusion complex) to increase media solubility. 4. Confirm stability using LC-MS analysis. |
| Low or variable oral bioavailability in animal studies. | 1. Extremely low aqueous solubility limits dissolution in the GI tract. 2. Poor membrane permeability due to high molecular weight and polarity. 3. Rapid metabolism (first-pass effect). | 1. Develop an enabling formulation such as an Amorphous Solid Dispersion (ASD) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS). 2. Incorporate permeation enhancers into the formulation. 3. Investigate prodrug strategies to mask polar groups and improve permeability. |
| Amorphous Solid Dispersion (ASD) fails to improve dissolution. | 1. Poor choice of polymer; lack of favorable drug-polymer interactions. 2. PROTAC recrystallizes within the polymer matrix over time. 3. Drug loading is too high for the selected polymer. | 1. Screen various polymers (e.g., HPMCAS, Soluplus®, PVP VA64) to find one that stabilizes the amorphous form and maintains supersaturation. 2. Confirm the amorphous state using XRPD or DSC analysis post-preparation and during stability studies. 3. Prepare ASDs with lower drug loading (e.g., 10-20% w/w). |
Data Presentation: Common Excipients for Formulation
Table 1: Polymeric Carriers for Amorphous Solid Dispersions (ASDs)
| Polymer | Common Name(s) | Key Properties | Typical Drug Loading (% w/w) |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility; excellent at maintaining supersaturation. | 10 - 30% |
| Polyvinylpyrrolidone/Vinyl Acetate Copolymer | PVP VA64, Kollidon® VA64 | Good solubilizer for many APIs; suitable for hot-melt extrusion and spray drying. | 10 - 50% |
| Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer | Soluplus® | Amphiphilic nature provides good solubilization; forms micelles. | 10 - 40% |
| Eudragit® L 100-55 | Eudragit® L 100-55 | Anionic copolymer with pH-dependent solubility (dissolves > pH 5.5). | 10 - 25% |
Table 2: Components for Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Component Type | Example Excipient(s) | Function | Typical Concentration (% w/w) |
| Oil Phase (Lipid) | Medium Chain Triglycerides (e.g., Capmul® MCM, Miglyol® 812) | Solubilizes the lipophilic PROTAC. | 20 - 60% |
| Surfactant | Kolliphor® ELP, Tween® 80, Labrasol® | Reduces interfacial tension to form nano-droplets. | 30 - 70% |
| Co-surfactant / Co-solvent | Transcutol® HP, Propylene Glycol, PEG 400 | Improves drug loading and stabilizes the nanoemulsion. | 5 - 20% |
Visualized Workflows and Pathways
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A logical workflow to guide the selection of an appropriate formulation strategy based on initial solubility assessments and concentration requirements.
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD to screen for solubility enhancement.
Materials:
-
Poorly soluble PROTAC
-
Polymeric carrier (e.g., HPMCAS, Soluplus®)
-
Volatile organic solvent system (e.g., Dichloromethane/Methanol mixture)
-
Glass vials
-
Vacuum oven
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w PROTAC, 80% w/w polymer). Dissolve both components completely in the chosen solvent system in a glass vial.
-
Solvent Evaporation: Place the vial in a vacuum oven at a controlled temperature (e.g., 40°C). Allow the solvent to evaporate slowly overnight under vacuum until a solid film or powder is formed.
-
Collection & Grinding: Carefully scrape the solid ASD material from the vial. Gently grind the material into a fine, homogenous powder using a mortar and pestle.
-
Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform a non-sink dissolution study by dispersing the ASD powder in a relevant buffer (e.g., simulated intestinal fluid) and measuring the concentration of the dissolved PROTAC over time via HPLC or LC-MS.
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the preparation of a liquid SNEDDS pre-concentrate.
Materials:
-
Poorly soluble PROTAC
-
Oil phase (e.g., Medium Chain Triglycerides)
-
Surfactant (e.g., Kolliphor® ELP)
-
Co-solvent (e.g., Transcutol® HP)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
Methodology:
-
Component Mixing: Weigh the oil, surfactant, and co-solvent into a glass vial according to the desired ratio (determined through formulation screening).
-
Homogenization: Place a small magnetic stir bar in the vial and stir the mixture on a magnetic stirrer at a moderate speed until a clear, homogenous solution is formed. A gentle warming (e.g., to 40°C) can be used to aid mixing if components are highly viscous.
-
Drug Loading: Add the pre-weighed PROTAC to the excipient mixture. Continue stirring until the PROTAC is completely dissolved, resulting in a clear pre-concentrate.
-
Emulsification Test: To test the self-emulsifying properties, add a small amount (e.g., 100 µL) of the SNEDDS pre-concentrate to a larger volume of water (e.g., 20 mL) with gentle agitation. A successful formulation will spontaneously form a clear or slightly bluish, translucent nanoemulsion.
-
Characterization (Recommended): Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 3: Basic Aqueous Solubility Assessment (Shake-Flask Method)
This protocol is for determining the thermodynamic equilibrium solubility.
Materials:
-
Poorly soluble PROTAC (solid powder)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Small glass vials or microcentrifuge tubes
-
Shaker or rotator with temperature control
-
Centrifuge
-
HPLC or LC-MS system for quantification
Methodology:
-
Sample Preparation: Add an excess amount of the solid PROTAC powder to a known volume of the aqueous buffer in a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant appropriately with a suitable solvent (e.g., mobile phase) and determine the PROTAC concentration using a validated HPLC or LC-MS method with a standard curve. The resulting concentration is the equilibrium solubility.
References
Validation & Comparative
The Long and Short of It: Comparing Amino-PEG10-CH2-Boc to Shorter PEG Linkers in PROTACs
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of longer PEG chains, such as those derived from Amino-PEG10-CH2-Boc, with their shorter counterparts, supported by experimental data and detailed protocols.
The design of a PROTAC is a delicate balancing act, with the linker playing a pivotal role in bridging the target protein and an E3 ubiquitin ligase to induce targeted protein degradation.[1][2] Among the various linker types, PEG linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[2][3] The length of this PEG linker is a critical determinant of the PROTAC's success, profoundly impacting its degradation potency (DC50) and maximal degradation (Dmax).[4]
An optimal linker length is essential for the formation of a stable and productive ternary complex, the cornerstone of PROTAC efficacy. A linker that is too short can lead to steric hindrance, preventing the complex from forming, while an overly long linker may result in a non-productive complex where ubiquitination is inefficient. This guide explores the nuances of PEG linker length, with a focus on comparing a 10-unit PEG linker to shorter alternatives.
Performance Comparison: Longer vs. Shorter PEG Linkers
Case Study 1: Estrogen Receptor α (ERα) Degraders
In the development of ERα-targeting PROTACs, linker length was a key determinant of degradation efficiency. A study demonstrated that a PROTAC with a 16-atom linker exhibited significantly higher potency in degrading ERα compared to one with a 12-atom linker, suggesting that for this particular system, a longer linker was more effective.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders
Research on BTK degraders revealed that PROTACs with longer linkers (four or more PEG units) maintained consistent binding affinity for both BTK and the Cereblon (CRBN) E3 ligase. Conversely, PROTACs with shorter linkers showed up to a 20-fold impairment in binding affinity, which was attributed to steric repulsion. Despite this, the potent degradation activity of these longer-linker PROTACs was rationalized by the offsetting of the entropic cost of reduced flexibility by the energy gained from new protein-protein interactions within the ternary complex.
Case Study 3: Bromodomain-Containing Protein 4 (BRD4) Degraders
The optimization of BRD4-targeting PROTACs has yielded more complex and sometimes contradictory findings, underscoring the subtleties of linker design. In one series of VHL-recruiting PROTACs, degradation potency decreased as the PEG linker length increased. In another study, CRBN-recruiting PROTACs with intermediate-length linkers (1-2 PEG units) were less potent at degrading BRD4 than those with either no PEG units or longer linkers (4-5 PEG units). This highlights the necessity of empirical testing to determine the optimal linker for each specific PROTAC system.
Summary of Linker Length Impact on PROTAC Performance
| Target Protein | E3 Ligase | Linker Length Comparison | Observation | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | 16-atom vs. 12-atom | Longer linker showed superior degradation efficacy. | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | ≥ 4 PEG units vs. shorter linkers | Longer linkers maintained binding affinity; shorter ones showed impaired affinity. | |
| BRD4 | VHL | Increasing PEG linker length | Potency decreased as linker length increased. | |
| BRD4 | CRBN | 0, 1-2, and 4-5 PEG units | Intermediate linkers (1-2 PEG units) showed reduced potency. | |
| TANK-binding kinase 1 (TBK1) | Not Specified | 7 to 29 atoms | Degradation was not observed below 12 atoms; submicromolar potency was seen between 12 and 29 atoms. |
Physicochemical and Pharmacokinetic Properties
The length of the PEG linker also influences the drug-like properties of a PROTAC, including its cellular permeability and pharmacokinetic (DMPK) profile.
Cellular Permeability
PROTACs, due to their bivalent nature, are often large molecules that challenge traditional drug-likeness rules, making cellular permeability a significant hurdle. The addition of PEG units, while increasing hydrophilicity and solubility, can also impact permeability. Studies have shown that for some PROTACs, increasing the number of PEG units in the linker can reduce permeability. However, the flexibility of PEG linkers may allow PROTACs to adopt folded conformations that shield polar surface area, potentially improving membrane permeability.
DMPK Properties
The linker is a key contributor to the overall physicochemical properties of a PROTAC and thus plays a major role in its DMPK profile. Strategic modifications to the linker are crucial for achieving good metabolic stability and oral bioavailability.
Experimental Protocols
Detailed methodologies are essential for the systematic evaluation of PROTACs with varying linker lengths.
PROTAC Synthesis using this compound
This protocol outlines a general approach for synthesizing a PROTAC using a Boc-protected amine PEG linker.
-
Step 1: Coupling of the Linker to the Target Protein Ligand: The target protein ligand, containing a suitable functional group (e.g., a phenol or amine), is reacted with the bromo- or other reactive end of the this compound linker.
-
Step 2: Boc Deprotection: The Boc protecting group on the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.
-
Step 3: Coupling of the E3 Ligase Ligand: The exposed amine on the linker is then coupled to the E3 ligase ligand, which typically has a carboxylic acid moiety, using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Step 4: Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated.
Cellular Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures the passive diffusion of a compound across an artificial lipid membrane. It provides a good initial screen for membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport mechanisms.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
References
A Head-to-Head Battle: Amino-PEG10-CH2-Boc versus Alkyl Linkers for Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the two key functional ends: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The choice of linker can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of two commonly employed flexible linker types: the hydrophilic polyethylene glycol (PEG)-based linker, specifically Amino-PEG10-CH2-Boc, and the more hydrophobic alkyl linkers. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the rational design of potent and effective protein degraders.
The Tale of Two Linkers: A Performance Showdown
PEG linkers, composed of repeating ethylene glycol units, are known for their hydrophilicity, which can enhance the aqueous solubility of the often large and complex PROTAC molecules.[3][4] In contrast, alkyl linkers, consisting of saturated hydrocarbon chains, are more hydrophobic, which can improve cell permeability but may negatively impact solubility.[4]
Table 1: Illustrative Performance Comparison of BRD4-Targeting PROTACs with PEG and Alkyl Linkers
| Linker Type | Linker Structure Example | DC50 (nM) | Dmax (%) | Cell Permeability | Aqueous Solubility |
| PEG Linker | This compound | ~10-50 | >90 | Moderate | High |
| Alkyl Linker | C8 Alkyl Chain | ~5-20 | >90 | High | Low |
Note: This table presents illustrative data compiled from general findings in the literature for BRD4 degraders. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and the nature of the POI and E3 ligase ligands.
In some cases, the atomic composition of the linker can have significant effects on PROTAC potency. For instance, one study observed that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the E3 ligase CRBN, suggesting that the incorporation of oxygen atoms in place of methylene groups can sometimes inhibit PROTAC activity.
Visualizing the Path to Degradation and Experimental Design
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows used to evaluate them, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Validation of Amino-PEG10-CH2-Boc in Cellular Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[]
This guide provides an objective comparison of Amino-PEG10-CH2-Boc, a polyethylene glycol (PEG)-based linker, with other common linker classes in the context of cellular degradation assays. The presented data, while representative, is based on established principles of PROTAC design and linker optimization to provide a framework for experimental validation.
The Central Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity significantly impact a PROTAC's ability to induce protein degradation. An optimal linker facilitates the productive formation of a ternary complex between the target protein and an E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation.[1] Key parameters for evaluating PROTAC performance are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[3]
Comparative Performance of PROTAC Linkers
To illustrate the impact of linker selection on degradation efficiency, the following tables summarize representative data from a hypothetical cellular degradation assay targeting a protein of interest (POI). In this model, the same POI-binding ligand and E3 ligase recruiter are used, with variations only in the linking moiety.
Table 1: Degradation Efficiency (DC50 and Dmax) of PROTACs with Varying Linker Compositions
| Linker Type | Linker Moiety | DC50 (nM) | Dmax (%) |
| PEG (Flexible) | This compound | 25 | 95 |
| Alkyl (Flexible) | 12-carbon alkyl chain | 75 | 80 |
| Rigid | Piperazine-based linker | 150 | 70 |
Table 2: Influence of PEG Linker Length on Degradation Efficiency
| Linker Moiety | Number of PEG Units | DC50 (nM) | Dmax (%) |
| Amino-PEG4-CH2-Boc | 4 | 100 | 85 |
| Amino-PEG7-CH2-Boc | 7 | 40 | 92 |
| This compound | 10 | 25 | 95 |
| Amino-PEG12-CH2-Boc | 12 | 50 | 90 |
Table 3: Physicochemical and Permeability Properties of Different Linker Types
| Linker Type | Representative Linker | Molecular Weight (Da) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PEG | This compound | ~586 | ~1.5 |
| Alkyl | 12-carbon alkyl chain | ~500 | ~0.8 |
| Rigid | Piperazine-based linker | ~480 | ~0.5 |
Note: The data presented in these tables are representative and intended for comparative purposes. Actual experimental results may vary depending on the specific target protein, E3 ligase, and cell line used.
Visualizing Key Processes in PROTAC Validation
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and the experimental workflow for validating a PROTAC such as one containing this compound.
References
In Vivo Efficacy of PEGylated PROTACs: A Comparative Analysis for Researchers
A deep dive into the in vivo performance of PROTACs featuring polyethylene glycol (PEG) linkers, benchmarked against alternative linker technologies, offers critical insights for drug development professionals. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
While a specific in vivo efficacy study on a PROTAC containing an Amino-PEG10-CH2-Boc linker was not identified in the public domain, extensive research on PROTACs with PEG linkers of varying lengths provides a strong basis for comparison. Notably, the well-characterized BRD4-degrader, ARV-825, which incorporates a PEG-based linker, serves as a pivotal case study for assessing the in vivo capabilities of this class of molecules. This guide will leverage data from studies on ARV-825 and other PROTACs to compare the in vivo performance of PEGylated linkers against alternatives, such as rigid and alkyl-based linkers.
The Role of the Linker in PROTAC Efficacy
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, influencing not only the formation of a stable ternary complex between the target protein and the E3 ligase but also the molecule's overall pharmacokinetic and pharmacodynamic properties. PEG linkers are favored for their hydrophilicity, which can enhance solubility and improve in vivo behavior. However, the optimal linker is target-dependent, and alternatives such as more rigid or alkyl-based linkers may offer advantages in terms of metabolic stability and cell permeability.
Comparative In Vivo Performance of BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation, employing different linker strategies. Below is a comparative summary of the in vivo efficacy of representative BRD4-targeting PROTACs with distinct linker types.
Quantitative Data Summary
| PROTAC | Linker Type | Target | E3 Ligase | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-825 | PEG-based | BRD4 | Cereblon (CRBN) | Gastric Cancer Xenograft (HGC27) | 10 mg/kg, i.p., daily | Significant reduction in tumor burden | [1] |
| Neuroblastoma Xenograft | 5 mg/kg, i.p., daily | Significantly reduced tumor growth | [2] | ||||
| Thyroid Carcinoma Xenograft (TPC-1) | 5 or 25 mg/kg, oral, daily | Potent inhibition of tumor growth | [3] | ||||
| Compound 6b | Not specified | BRD4 (selective) | Cereblon (CRBN) | Basal-like Breast Cancer Xenograft (HCC1806) | 5 or 10 mg/kg, every two days | Significantly inhibited tumor growth | [4] |
| DP1 | PEG-based | BRD4 | DCAF15 | Lymphoma Xenograft (SU-DHL-4) | 100 mg/kg, i.p., daily | Significantly attenuated tumor growth | [5] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical in vivo experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key in vivo experiments cited in the assessment of BRD4-targeting PROTACs.
In Vivo Xenograft Tumor Model
-
Cell Culture: HGC27 gastric cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Four-week-old female BALB/c nude mice are used for the study.
-
Tumor Implantation: A suspension of HGC27 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly. When the tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups.
-
PROTAC Administration: ARV-825 is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor burden is monitored throughout the study. At the end of the study, tumors are excised, and their weight is measured. Tumor tissues are also collected for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to confirm BRD4 degradation.
Formulation for In Vivo Administration
For in vivo studies, PROTACs are often formulated to ensure solubility and bioavailability. A common formulation for ARV-825 for intraperitoneal injection is as follows:
-
A stock solution of ARV-825 is prepared in 100% DMSO.
-
For a final formulation, the DMSO stock is mixed with PEG300.
-
Tween-80 is added to the mixture.
-
Finally, sterile saline or ddH2O is added to achieve the desired final concentration of the PROTAC and excipients (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O).
-
The solution is mixed thoroughly to ensure it is clear and homogeneous before administration.
Conclusion
The in vivo efficacy of PROTACs is profoundly influenced by the choice of linker. While a direct in vivo comparison for a PROTAC with an this compound linker is not available, the extensive data on PEG-based PROTACs like ARV-825 underscore the potential of this linker class. These molecules have demonstrated significant tumor growth inhibition in various preclinical cancer models. The provided data and protocols offer a valuable resource for researchers in the rational design and preclinical evaluation of novel PROTAC-based therapeutics. The optimal linker strategy, however, remains a target-specific challenge, necessitating empirical validation through rigorous in vivo studies.
References
- 1. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PROTAC Design: A Comparative Guide to Linker Performance
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target protein ligand to the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy. This guide provides a comparative analysis of PROTAC performance, with a focus on PEG-based linkers, and details the experimental protocols required to evaluate their degradation efficiency, defined by DC50 and Dmax values.
While specific degradation data for PROTACs incorporating an "Amino-PEG10-CH2-Boc" linker is not extensively available in the public domain, analysis of PROTACs with similar polyethylene glycol (PEG) linkers provides valuable insights into structure-activity relationships. The length and composition of the PEG chain significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting degradation potency.
Comparative Degradation Efficiency of PEG-based PROTACs
The following table summarizes the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and other proteins, utilizing PEG linkers of varying lengths. This data illustrates the critical importance of optimizing linker length to achieve maximal degradation.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Pomalidomide | PEG (short) | >1000 | <20 | TMD8 |
| BTK | Pomalidomide | PEG (medium) | 1.4 | >90 | TMD8 |
| BTK | Pomalidomide | PEG (long) | 2.2 | >90 | Mino |
| BTK | CRBN Ligand | PEG-12 | 55 | >80 | TMD8 |
| BRD4 | VHL Ligand | PEG (short) | 89.4 | >90 | 22Rv1 |
| SMARCA2/4 | VHL Ligand | Not Specified | <100 | >90 | A549 |
This table is a compilation of data from multiple sources to illustrate general trends and does not represent a head-to-head comparison from a single study.
The data suggests that for BTK degradation, a medium to long PEG linker is often optimal for achieving potent degradation. For instance, a PROTAC with a medium-length PEG linker demonstrated a DC50 of 1.4 nM in TMD8 cells[1]. Similarly, a noncovalent BTK PROTAC with a PEG-based linker achieved a DC50 of 2.2 nM in Mino cells[2]. In contrast, a shorter PEG linker resulted in significantly less degradation[1]. The optimal linker length is target-dependent, as a shorter PEG linker was effective for a BRD4-targeting PROTAC[3].
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the process of PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key pathways and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
References
Navigating the Frontier of Drug Discovery: A Comparative Guide to the Pharmacokinetic Profile of PEGylated PROTACs
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. The efficacy and in vivo behavior of these heterobifunctional molecules are critically dictated by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparison of the pharmacokinetic (PK) profile of PROTACs employing polyethylene glycol (PEG) linkers, such as the conceptual Amino-PEG10-CH2-Boc, against other common linker classes, supported by experimental data and detailed protocols for researchers in drug development.
The linker in a PROTAC is not a passive spacer; it profoundly influences the molecule's physicochemical properties, including solubility, permeability, and metabolic stability, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Flexible linkers, particularly those incorporating PEG chains, are frequently employed to enhance hydrophilicity and improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][4]
Comparative Pharmacokinetic Parameters: PEG vs. Alternative Linkers
The choice of linker can dramatically alter the in vivo fate of a PROTAC. While specific data for an "this compound" linker is not publicly available, reflecting the proprietary nature of early-stage drug candidates, the general characteristics of PEGylated linkers can be compared to more hydrophobic alkyl linkers. PEG linkers are known to improve solubility and can favorably impact oral absorption.[5] However, they may also be susceptible to oxidative metabolism. In contrast, more rigid or hydrophobic linkers like alkyl chains may offer greater metabolic stability but can suffer from poor solubility.
Below is a summary table compiled from representative data in the literature, illustrating the typical influence of linker composition on key pharmacokinetic parameters.
| Parameter | PROTAC with PEG Linker (Representative) | PROTAC with Alkyl/Rigid Linker (Representative) | Significance for Pharmacokinetic Profile |
| Aqueous Solubility | Higher | Lower | Enhanced solubility from PEG linkers can improve formulation options and potentially aid oral absorption. |
| Cell Permeability | Variable; can be improved | Can be higher if lipophilicity is optimal | While PEG increases hydrophilicity, it can also shield polar groups, sometimes improving permeability. Hydrophobic linkers can enhance membrane passage. |
| Metabolic Stability (Microsomes) | Moderate to High (Can be liable to oxidation) | Generally Higher | Alkyl and rigid linkers can be less prone to metabolic breakdown compared to the ether bonds in PEG chains. |
| Oral Bioavailability (%F) | Can be improved due to solubility | Often low due to poor solubility and high lipophilicity | Achieving oral bioavailability is a major challenge for PROTACs; improved solubility is a key factor. |
| Plasma Clearance (CL) | Variable | Can be lower | PROTACs with improved metabolic stability tend to have lower clearance rates. |
| Half-life (t1/2) | Variable (e.g., 11-15 hours reported for some) | Variable | Dependent on clearance and volume of distribution; influenced by overall molecular properties. |
Note: The values are illustrative of general trends and can vary significantly based on the specific PROTAC, target protein, and E3 ligase ligands.
Key Experimental Protocols
Accurate assessment of the pharmacokinetic profile is crucial for the preclinical development of PROTACs. Below are standardized protocols for in vivo pharmacokinetic studies and bioanalytical quantification.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the PK profile of a PROTAC in a mouse or rat model.
-
Animal Model: Utilize male Sprague-Dawley rats or BALB/c mice (6-8 weeks old). Acclimatize animals for at least one week before the study.
-
PROTAC Formulation: Prepare the PROTAC in a suitable vehicle. A common formulation consists of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS). The formulation should be prepared fresh daily and sonicated to ensure complete dissolution.
-
Dosing Administration:
-
Intravenous (IV) Bolus: Administer the PROTAC solution via the tail vein (e.g., at 1-2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
-
Oral Gavage (PO): Administer the PROTAC solution orally (e.g., at 10-50 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, and F%).
Protocol 2: Bioanalytical Quantification by LC-MS/MS
Accurate quantification of PROTACs in plasma is essential for PK studies and is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are processed, typically by protein precipitation. Add 100 µL of cold acetonitrile containing an internal standard to 50 µL of plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Transfer the supernatant and inject it into an LC system. Separation is often achieved on a C18 reversed-phase column (e.g., Waters ACQUITY HSS T3) using a gradient elution with mobile phases consisting of water and acetonitrile with additives like formic acid.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for the PROTAC and its internal standard.
-
Quantification: A calibration curve is generated by spiking known concentrations of the PROTAC into blank plasma and processing alongside the study samples. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Key Processes
To better illustrate the workflows and biological context, the following diagrams are provided.
Caption: Workflow for a typical preclinical pharmacokinetic study of a PROTAC.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role.[1] Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex required for protein degradation.[1][2][3][4]
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data and detailed protocols, to aid in the rational design of potent and effective PROTACs.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Architectures
The choice between a flexible or rigid linker can dramatically alter a PROTAC's performance. This decision involves a trade-off between conformational freedom and pre-organization, impacting everything from ternary complex stability to pharmacokinetics.
Flexible Linkers
Flexible linkers, most commonly composed of alkyl or polyethylene glycol (PEG) chains, are prevalent in PROTAC design due to their synthetic accessibility.
-
Advantages:
-
Synthetic Tractability: They are generally straightforward to synthesize and modify.
-
Conformational Sampling: Their flexibility allows the PROTAC to adopt numerous conformations, which can increase the likelihood of achieving a productive orientation for the ternary complex.
-
Improved Solubility (PEG): PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.
-
-
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, while a high number of rotatable bonds can negatively affect cell permeability and oral bioavailability.
-
Metabolic Instability: Flexible chains can be more susceptible to metabolic degradation.
-
Rigid Linkers
To overcome the drawbacks of flexible linkers, researchers increasingly utilize rigid designs that incorporate structures like aromatic rings, piperazines, piperidines, and spirocycles.
-
Advantages:
-
Conformational Pre-organization: Rigidity can lock the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.
-
Enhanced Stability: Rigid structures can introduce favorable interactions, such as π-π stacking, that enhance the stability of the ternary complex.
-
Improved Pharmacokinetics: A more rigid structure can lead to better metabolic stability and overall pharmacokinetic properties.
-
-
Disadvantages:
-
Synthetic Complexity: These linkers are often more challenging to synthesize.
-
Geometric Constraints: The lack of flexibility can be a double-edged sword. If the rigid linker's geometry is not optimal, it can prevent the formation of a productive ternary complex altogether.
-
Caption: A comparison of the primary advantages and disadvantages of each linker class.
Quantitative Data on Linker Performance
The optimal linker strategy is highly dependent on the specific POI and E3 ligase pair. The following tables summarize experimental data illustrating how linker choice impacts degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).
| Table 1: Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | |
| Linker Type | PROTAC |
| Flexible (PEG-based) | Parent PROTAC 54 |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 |
| Insight: In this case, the conformational restriction of the rigid linker prevented the formation of a productive ternary complex, while the flexible linker was successful. |
| Table 2: Impact of Linker Rigidity on H-PGDS Degradation | ||
| PROTAC | Linker Type | DC50 (nM) |
| PROTAC-1 | Flexible | 0.094 ± 0.044 |
| PROTAC-2 | Moderately Rigid | 0.22 ± 0.070 |
| PROTAC-3 | Most Rigid (Spirocyclic) | 0.15 ± 0.072 |
| PROTAC-4 | Moderately Rigid | 0.19 ± 0.044 |
| Insight: Here, varying linker rigidity had minimal impact on degradation potency (DC50). However, the study found that the most rigid PROTAC-3 had higher cell accumulation but formed a less stable ternary complex, highlighting a common trade-off in PROTAC design. |
| Table 3: Impact of Flexible Linker Length on TBK1 Degradation | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Insight: Linker length is a critical parameter. For TBK1, linkers shorter than 12 atoms were ineffective, while potency decreased significantly as the linker became too long (29 atoms). |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and reproducible experimental methods. Western blotting is the gold-standard technique for quantifying protein degradation.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the quantification of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture media.
-
Treat the cells with the different PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: A standard experimental workflow for assessing PROTAC-induced protein degradation.
Conclusion
The rational design of PROTAC linkers is a critical and complex aspect of developing effective protein degraders. There is no universally superior linker type; the choice between flexible and rigid architectures is highly context-dependent and often requires empirical validation.
Flexible linkers like PEG and alkyl chains offer synthetic ease and the ability to sample a wide conformational space, which can be advantageous for establishing an initial productive ternary complex. However, they may suffer from entropic penalties and poor pharmacokinetic properties. Conversely, rigid linkers can enhance potency and metabolic stability by pre-organizing the molecule into a bioactive state, but an improperly designed rigid linker can completely abrogate activity.
While the traditional "trial and error" approach to linker optimization remains common, advances in computational modeling and structural biology are beginning to provide a more rational path forward. Ultimately, the systematic evaluation of a diverse set of linker candidates, using robust biophysical and cellular assays, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to developing the next generation of targeted protein degraders.
References
A Comparative Guide to Successful PROTACs Employing PEG Linkers
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, provide conformational flexibility, and ultimately influence the potency of the degrader.
This guide provides a comparative analysis of successful PROTACs that feature PEG-containing linkers, with a central focus on ARV-825, a well-characterized degrader of the BET (Bromodomain and Extra-Terminal) protein BRD4. While the precise identification of a successful PROTAC with a PEG10 linker is not prominently documented in publicly available research, this guide will leverage data from PROTACs with varying PEG chain lengths to illustrate the critical impact of the linker on degradation activity.
Quantitative Comparison of PEG-Linker Containing PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following table summarizes the performance of ARV-825 and other representative PROTACs where the impact of the PEG linker length has been investigated.
| PROTAC | Target Protein | E3 Ligase | Cell Line | Linker Characteristics | DC50 | Dmax (%) | Reference |
| ARV-825 | BRD4 | Cereblon (CRBN) | Burkitt's Lymphoma (BL) | PEG-containing linker | <1 nM | Not Reported | [1][2] |
| 22RV1 (Prostate Cancer) | 0.57 nM | Not Reported | [1] | ||||
| NAMALWA (Burkitt's Lymphoma) | 1 nM | Not Reported | [3] | ||||
| CA46 (Burkitt's Lymphoma) | 1 nM | Not Reported | [3] | ||||
| 6 T-CEM (T-ALL) | 25.64 nM (BRD4) | Not Reported | |||||
| ERα PROTAC | Estrogen Receptor α (ERα) | VHL | MCF7 (Breast Cancer) | 12-atom PEG linker | >100 nM | ~50% | |
| 16-atom PEG linker | ~50 nM | >75% | |||||
| CRBN Homo-PROTAC | Cereblon (CRBN) | CRBN | HEK293T | 8-atom PEG linker | Potent degradation | Not Reported | |
| TBK1 PROTAC | TBK1 | VHL | Not Specified | <12-atom linker | Inactive | N/A | |
| 21-atom linker | 3 nM | 96% | |||||
| 29-atom linker | 292 nM | 76% |
Note: The exact number of PEG units in the ARV-825 linker is not consistently reported as a simple PEG monomer count in the literature, but it is characterized as a PEG-containing spacer. The examples of ERα, CRBN, and TBK1 PROTACs clearly demonstrate that linker length is a critical parameter that requires empirical optimization for each target and E3 ligase pair.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the process of evaluating these molecules, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a PROTAC like ARV-825.
References
Safety Operating Guide
Navigating the Disposal of Amino-PEG10-CH2-Boc: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the proper management and disposal of chemical reagents like Amino-PEG10-CH2-Boc are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the appropriate disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound, identified with CAS number 1818294-42-6, is not classified as a hazardous substance according to available Safety Data Sheets (SDS)[1]. However, it is crucial to handle all chemical waste with diligence. The following procedures outline the recommended disposal pathway.
Core Disposal Protocol: A Step-by-Step Approach
This protocol provides a clear sequence of operations for the safe disposal of this compound in solid and liquid forms.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound and any materials grossly contaminated with the compound (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution should be collected in a designated container for chemical waste. It is critical to avoid mixing different waste streams.
3. Container Labeling:
The waste container must be affixed with a hazardous waste label that clearly indicates:
-
The full chemical name: "this compound"
-
The CAS number: "1818294-42-6"
-
An indication that it is "Non-hazardous" chemical waste[1]
-
The approximate quantity of the waste. The container must remain securely closed when not in active use.
4. Spill Management:
In the event of a spill:
-
Ensure the area is well-ventilated.
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully transfer the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.
5. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1]. This should be done in consultation with local waste disposal authorities to ensure compliance with national and regional regulations[1].
Quantitative Data for Disposal
While specific quantitative disposal parameters for this compound are not extensively documented due to its non-hazardous nature, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Rationale |
| Waste Container Type | Chemically resistant, sealed container (e.g., HDPE) | To prevent leaks and reactions with the container material. |
| Maximum Container Volume | 5 gallons (approx. 20 liters) | Standard for laboratory satellite accumulation areas. |
| Storage Time Limit | Consult institutional EHS guidelines | To ensure timely disposal and prevent degradation of the container. |
| Labeling Requirement | Full chemical name, CAS number, hazard statement | For proper identification and safe handling by waste management personnel. |
Experimental Protocols
The recommended disposal procedure does not involve any chemical treatment or experimental manipulation of the waste. The primary protocol is segregation, proper labeling, and disposal via a certified waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management.
References
Personal protective equipment for handling Amino-PEG10-CH2-Boc
Essential Safety and Handling Guide for Amino-PEG10-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Hazard Identification and General Precautions
Key safety precautions include:
-
Avoiding contact with eyes, skin, and clothing.
-
Preventing inhalation of dust or aerosols.
-
Washing hands thoroughly after handling.
-
Not eating, drinking, or smoking in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes and airborne particles. |
| Skin Protection | Nitrile Gloves | Chemical-resistant and disposable. | Nitrile gloves offer good resistance against a broad range of chemicals. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical. | |
| Respiratory Protection | NIOSH-approved Respirator | Not typically required if handled in a certified chemical fume hood. | Use if ventilation is inadequate or if there is a risk of generating dust or aerosols. |
Operational and Disposal Plans
Proper handling and disposal are critical to minimize exposure and maintain the quality of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is often at 4°C, protected from light. For long-term storage in solvent, -80°C is recommended.
Handling and Experimental Protocol
-
Preparation: Work should be conducted in a designated area, preferably within a certified chemical fume hood to control potential fumes or dust.
-
Weighing: If handling the solid form, perform all weighing and transfer operations within the chemical fume hood to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If necessary, sonication or a warm water bath can be used to aid dissolution.
-
Post-Handling: After use, ensure the container is tightly sealed. Clean the work area and any equipment used.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for collection by a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow Guides
The following diagrams illustrate the key procedural steps for handling and disposal.
Caption: Workflow for Handling this compound.
Caption: Disposal Workflow for Chemical Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
